p53 (17-26), FITC labeled
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C87H113N15O22S |
|---|---|
Molecular Weight |
1753.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H113N15O22S/c1-45(2)34-62(75(89)112)95-78(115)63(35-46(3)4)96-76(113)60(22-15-16-32-88)94-81(118)66(38-50-43-91-59-21-14-13-20-54(50)59)98-79(116)64(36-47(5)6)97-82(119)67(42-73(110)111)99-83(120)68(44-103)101-80(117)65(37-49-18-10-8-11-19-49)100-84(121)74(48(7)104)102-77(114)61(30-31-72(108)109)93-71(107)23-12-9-17-33-90-86(125)92-51-24-27-56-55(39-51)85(122)124-87(56)57-28-25-52(105)40-69(57)123-70-41-53(106)26-29-58(70)87/h8,10-11,13-14,18-21,24-29,39-41,43,45-48,60-68,74,91,103-106H,9,12,15-17,22-23,30-38,42,44,88H2,1-7H3,(H2,89,112)(H,93,107)(H,94,118)(H,95,115)(H,96,113)(H,97,119)(H,98,116)(H,99,120)(H,100,121)(H,101,117)(H,102,114)(H,108,109)(H,110,111)(H2,90,92,125)/t48-,60+,61+,62+,63+,64+,65+,66+,67+,68+,74+/m1/s1 |
InChI Key |
RBIXFLZTJZPWTB-ILNOWEQPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of p53 (17-26) FITC Labeled Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle progression, DNA repair, and apoptosis. Its inactivation is a hallmark of a vast majority of human cancers. The interaction between p53 and its negative regulator, the human double minute 2 (HDM-2) oncoprotein, is a key focal point for therapeutic intervention. The p53 (17-26) peptide, a fragment derived from the HDM-2 binding domain of p53, has emerged as a promising candidate for anticancer therapy. When conjugated with a cell-penetrating peptide and labeled with fluorescein isothiocyanate (FITC), this peptide, often referred to as PNC-28, exhibits a unique mechanism of action that deviates from the canonical p53 pathway, inducing selective necrosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of the FITC-labeled p53 (17-26) peptide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: HDM-2 Targeted Membranolysis
The primary mechanism of action of the p53 (17-26) peptide, when linked to a cell-penetrating peptide such as penetratin (forming PNC-28), is the induction of tumor cell necrosis through the formation of pores in the cancer cell membrane.[1][2][3][4] This effect is highly selective for cancer cells due to the unique localization of its target, HDM-2, on the cancer cell surface.
Key steps in the mechanism are:
-
Target Recognition: The p53 (17-26) portion of the peptide specifically recognizes and binds to HDM-2 that is present in the plasma membrane of various cancer cells.[2][4][5] Untransformed, normal cells typically do not express significant levels of HDM-2 on their cell surface, which accounts for the peptide's cancer-selective cytotoxicity.[2][6]
-
Oligomerization and Pore Formation: Upon binding to membrane-bound HDM-2, the PNC-27/HDM-2 complexes are thought to oligomerize, assembling into structures that form pores in the cell membrane.[5][7]
-
Membranolysis and Necrosis: The formation of these transmembrane pores disrupts the integrity of the cell membrane, leading to a rapid influx of extracellular fluid and the release of intracellular components, such as lactate dehydrogenase (LDH).[1][3] This lytic process results in necrotic cell death, which is distinct from the programmed cell death pathway of apoptosis.[1][8][9] This mechanism is independent of the intracellular p53 status of the cancer cell, showing efficacy in cells with mutant, null, or wild-type p53.[8][10][11]
The FITC label on the peptide serves as a crucial tool for researchers to visualize and track the peptide's interaction with cancer cells. It allows for the confirmation of cellular uptake and co-localization with membrane-bound HDM-2 through fluorescence microscopy and flow cytometry.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action, several experimental approaches are employed. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying the peptide's effects.
References
- 1. The penetratin sequence in the anticancer PNC-28 peptide causes tumor cell necrosis rather than apoptosis of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer peptide PNC-27 adopts an HDM-2-binding conformation and kills cancer cells by binding to HDM-2 in their membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. esmed.org [esmed.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the use of therapeutic peptides for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
The p53 (17-26) Peptide: A Molecular Mimic to Trigger Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation, often dubbed the "guardian of the genome".[1][2][3] Its activation in response to cellular stress, such as DNA damage or oncogene activation, can halt the cell cycle to allow for repair or, if the damage is irreparable, trigger programmed cell death (apoptosis).[2][3][4][5] A critical regulatory axis in this pathway is the interaction between p53 and its primary negative regulators, the oncoproteins MDM2 and its homolog MDMX.[6][7] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1][7][8][9]
The p53 (17-26) peptide, encompassing the amino acid sequence ETFSDLWKLL, represents a core segment of the p53 N-terminus that is essential for this interaction.[1][10][11] This peptide acts as a molecular mimic, competitively disrupting the p53-MDM2/MDMX interaction. This disruption unleashes p53's tumor-suppressive functions, making the p53 (17-26) peptide and its derivatives a subject of intense investigation for cancer therapy. This guide provides a detailed overview of the peptide's function in apoptosis, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Restoring p53 Function
The primary mechanism by which the p53 (17-26) peptide induces apoptosis is through the inhibition of MDM2 and MDMX. By binding to the same hydrophobic pocket on MDM2/MDMX that p53 occupies, the peptide competitively displaces p53, effectively liberating it from negative regulation.[7][9] This leads to:
-
p53 Stabilization and Accumulation : Freed from MDM2-mediated ubiquitination and degradation, p53 protein levels rise within the cell.[8]
-
Activation of p53 Target Genes : Stabilized p53 acts as a transcription factor, upregulating a suite of pro-apoptotic genes.[2][5][12] Key among these are members of the Bcl-2 family, such as PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa, which are critical for initiating the intrinsic, or mitochondrial, pathway of apoptosis.[2][13]
-
Initiation of the Apoptotic Cascade : The activation of proteins like PUMA and Bax leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (e.g., caspase-3), which executes the final stages of apoptosis.[14][15]
While this p53-dependent pathway is the principal mechanism, some studies have revealed context-dependent variations. For instance, the "naked" p53 (17-26) peptide, when expressed intracellularly, effectively induces apoptosis.[16][17][18][19] However, when conjugated to cell-penetrating sequences like penetratin (as in the peptide PNC-28), the mechanism can shift towards p53-independent necrosis, potentially through membrane disruption.[16][20][21][22] Another reported mechanism involves the peptide binding to iASPP (inhibitor of apoptosis-stimulating protein of p53), which derepresses the pro-apoptotic activity of the p53 family member, p73.[4]
Signaling and Logic Diagrams
Caption: p53 (17-26) peptide-induced apoptosis signaling pathway.
Caption: Experimental workflow for evaluating p53 peptide efficacy.
Quantitative Data
The efficacy of p53-derived peptides is often quantified by their binding affinity to MDM2/MDMX and their biological activity in cancer cell lines.
Table 1: Binding Affinities of p53-Derived Peptides to MDM2/MDMX
| Peptide | Target | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Wild-type p53 (15-29) | MDM2 | Kd: 580 nM | Not Specified | [10] |
| Truncated p53 (17-26) | MDM2 | ~13-fold higher affinity than p53 (15-29) | Not Specified | [10] |
| Mutant p53 Peptide (P4) | MDM2 | Kd: 3.6 ± 0.3 nM | Fluorescence Polarization | |
| Mutant p53 Peptide (P4) | MDMX | Kd: 6.1 ± 0.5 nM | Fluorescence Polarization | [23] |
| pDI Peptide | MDM2 | IC50: 10 nM | ELISA | [24] |
| pDI Peptide | MDMX | IC50: 100 nM | ELISA | [6][24] |
| PMI Peptide | MDM2 | Kd: 3.2 nM | Surface Plasmon Resonance | [25] |
| N8A-PMI Peptide | MDM2 | Kd: 490 pM | Surface Plasmon Resonance | [1][26] |
| N8A-PMI Peptide | MDMX | Kd: 2.4 nM | Surface Plasmon Resonance | [1][26] |
| DPMI-α (D-peptide) | MDM2 | Kd: 219 nM | Surface Plasmon Resonance | [8] |
Table 2: Cellular Activity of p53-Activating Peptides
| Peptide/Compound | Cell Line(s) | Observed Effect | Quantitative Data | Reference |
| PM2 (Stapled Peptide) | HCT116, UM-SCC-74A | Decreased cell viability | Effective from ~10 µM | [14] |
| p53 17-26-V (plasmid) | MiaPaCa-2 | Increased cell death | ~55% cell death at 48h | [16] |
| Ad-DI (Adenovirus) | Tumor Xenografts | Growth suppression | p53-dependent | [6] |
| PNC-28 | E-49, HeLa, SW1417 | Cytotoxicity | Effective at 100 µg/ml | [27] |
Key Experimental Protocols
Detailed protocols are crucial for reproducing and building upon existing research. Below are methodologies for key assays used to characterize the apoptotic function of the p53 (17-26) peptide.
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
A. Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, p53 wild-type)
-
p53 (17-26) peptide and control peptide
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
B. Procedure
-
Cell Seeding: Seed 5 x 105 cells per well in 6-well plates and allow them to adhere overnight.[16]
-
Treatment: Treat cells with varying concentrations of the p53 (17-26) peptide, a negative control peptide, and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Gently collect all cells, including floating cells from the supernatant and adherent cells trypsinized from the well surface.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, counting a minimum of 10,000 events per sample.[28]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Caspase-3 Activity Assay
This colorimetric or fluorogenic assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.
A. Materials and Reagents
-
Treated cell pellets (as prepared in Protocol 1)
-
Caspase Assay Kit (e.g., containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate like z-DEVD-AFC or a colorimetric substrate).[29]
-
Microplate reader (fluorometer or spectrophotometer)
B. Procedure
-
Cell Lysis: Resuspend cell pellets in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[29]
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to 50 µL of 2X Reaction Buffer.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the plate in a microplate reader at the appropriate excitation/emission wavelengths (for fluorometric assays) or absorbance (for colorimetric assays).[29] The signal intensity is proportional to the caspase-3 activity.
Protocol 3: MDM2-p53 Interaction Inhibition ELISA
This assay quantifies the ability of a peptide to disrupt the binding between MDM2 and p53 proteins.[24]
A. Materials and Reagents
-
Recombinant His-tagged p53 protein
-
Recombinant GST-tagged MDM2 protein
-
96-well high-binding ELISA plates
-
p53 (17-26) peptide and other test compounds
-
Primary antibody against MDM2
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
B. Procedure
-
Coating: Coat the wells of a 96-well plate with His-p53 protein (e.g., 100 ng/well) in coating buffer and incubate overnight at 4°C.[30]
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat milk in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Inhibition Reaction: Wash the plate. In separate tubes, pre-incubate a fixed concentration of GST-MDM2 with serial dilutions of the p53 (17-26) peptide or control compounds for 30-60 minutes.
-
Binding: Add the pre-incubated MDM2/peptide mixtures to the p53-coated wells. Incubate for 1-2 hours at room temperature to allow MDM2 to bind to the immobilized p53.
-
Detection: Wash the plate thoroughly. Add the primary anti-MDM2 antibody to each well and incubate for 1 hour.
-
Secondary Antibody: Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Development: Wash the plate. Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Measurement: Stop the reaction by adding stop solution. Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the p53-MDM2 interaction.[30] The IC50 value can be calculated from the resulting dose-response curve.
Conclusion and Future Outlook
The p53 (17-26) peptide is a powerful research tool and a promising therapeutic lead that functions primarily by disrupting the p53-MDM2/MDMX axis to induce apoptosis in cancer cells. Its mechanism of action is centered on restoring the tumor suppressor's transcriptional control over pro-apoptotic genes. The development of modified and stapled peptides has significantly improved binding affinity and cellular stability, with some analogs reaching picomolar affinity for MDM2.[1][26]
For drug development professionals, the challenge remains to translate the potent in vitro activity of these peptides into effective in vivo therapeutics. Key areas of focus include enhancing proteolytic resistance (e.g., through D-peptide synthesis), improving cell permeability, and developing sophisticated delivery systems to ensure tumor-specific targeting.[8] Understanding the contextual nuances that may shift the cell death mechanism from apoptosis to necrosis is also critical for predicting therapeutic response. Continued exploration of this p53-mimicking peptide will undoubtedly pave the way for novel cancer therapies that reactivate the cell's own powerful tumor suppression machinery.
References
- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays to Measure p53-Dependent and -Independent Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 4. JCI - A p53-derived apoptotic peptide derepresses p73 to cause tumor regression in vivo [jci.org]
- 5. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the p53–MDM2 interaction to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Stapled Peptide PM2 Stabilizes p53 Levels and Radiosensitizes Wild-Type p53 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Poptosis or Peptide-Induced Transmembrane Pore Formation: A Novel Way to Kill Cancer Cells without Affecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholar.usuhs.edu [scholar.usuhs.edu]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Contribution of p53-Dependent Caspase Activation to Neuronal Cell Death Declines with Neuronal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
biological activity of FITC labeled p53 (17-26) peptide
A Technical Guide to the Biological Activity of FITC-Labeled p53 (17-26) Peptide
This guide provides an in-depth overview of the biological activity of the fluorescein isothiocyanate (FITC)-labeled p53 (17-26) peptide, a key research tool in the study of the p53-MDM2 interaction, a critical pathway in cancer biology and drug development.
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and preventing tumor formation.[1] Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and targets it for proteasomal degradation.[2][3][4][5] The interaction between p53 and MDM2 is a prime target for cancer therapy; inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
The p53 (17-26) peptide, with the sequence ETFSDLWKLL, corresponds to the MDM2-binding domain of the p53 protein.[1][6] This peptide fragment contains the essential residues that directly contact the MDM2 binding cleft.[6] Labeling this peptide with FITC allows for fluorescent tracking in various biological assays, facilitating the study of its cellular uptake, localization, and interaction with MDM2.[6][7][8][9]
Mechanism of Action
The primary biological activity of the p53 (17-26) peptide is its ability to competitively inhibit the interaction between the p53 protein and MDM2. By mimicking the native binding motif, the peptide occupies the hydrophobic pocket on MDM2, preventing it from binding to and ubiquitinating endogenous p53. This disruption of the negative feedback loop leads to the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21, to induce cell cycle arrest or apoptosis.[3][4][10]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by the FITC-labeled p53 (17-26) peptide.
Caption: Inhibition of MDM2 by FITC-p53 (17-26) peptide, leading to p53 stabilization and downstream effects.
Quantitative Biological Data
The binding affinity of p53-derived peptides to MDM2 is a critical parameter for assessing their biological activity. Fluorescence Polarization (FP) is a common high-throughput assay used to quantify this interaction.[2][11] In this assay, a fluorescently labeled peptide (like FITC-p53 (17-26)) is used as a tracer. The binding of the larger MDM2 protein to the tracer causes a decrease in the rotational speed of the complex, resulting in a higher fluorescence polarization signal.
| Peptide | Target | Assay Method | Binding Affinity (Kd/IC50) | Reference |
| Wild-type p53 peptide | MDM2 | Not Specified | Kd: 580 nM | [1] |
| p53 (17-26) peptide | MDM2 | Not Specified | ~13-fold higher affinity than wild-type | [1] |
| Modified p53 peptide (PMI-M3) | MDM2 | Isothermal Titration Calorimetry | Kd: low picomolar range | [12] |
| Modified p53 peptide (PMI-M3) | MDMX | Isothermal Titration Calorimetry | Kd: low picomolar range | [12] |
Experimental Protocols
Synthesis and Purification of FITC-Labeled p53 (17-26) Peptide
Objective: To synthesize and purify FITC-labeled p53 (17-26) peptide.
Methodology:
-
Peptide Synthesis: The p53 (17-26) peptide (ETFSDLWKLL) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
FITC Labeling:
-
The N-terminus of the resin-bound peptide is deprotected.
-
Fluorescein isothiocyanate (FITC) is dissolved in a suitable solvent (e.g., DMF) and added to the resin.
-
The coupling reaction is allowed to proceed in the dark to prevent photobleaching of the FITC molecule.
-
A spacer arm, such as aminohexanoic acid (Ahx), can be incorporated between the peptide and the FITC label to improve solubility and maintain the peptide's biological activity.
-
-
Cleavage and Deprotection: The FITC-labeled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Fluorescence Polarization (FP) Binding Assay
Objective: To quantify the binding affinity of the FITC-p53 (17-26) peptide to MDM2.
Caption: Workflow for a Fluorescence Polarization binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of FITC-p53 (17-26) peptide in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Prepare a stock solution of purified recombinant MDM2 protein.
-
Prepare serial dilutions of a non-labeled competitor peptide or compound.
-
-
Assay Setup:
-
In a 384-well microplate, add the FITC-p53 (17-26) peptide at a fixed concentration (typically in the low nanomolar range).
-
Add the MDM2 protein at a concentration that results in a significant polarization signal.
-
Add varying concentrations of the competitor.
-
Bring the final volume to a fixed amount with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters for FITC.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration to determine the IC50 value.
Cellular Uptake and Localization by Confocal Microscopy
Objective: To visualize the cellular uptake and subcellular localization of the FITC-p53 (17-26) peptide.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line overexpressing MDM2) on glass-bottom dishes and culture until they reach the desired confluency.
-
Peptide Treatment: Treat the cells with the FITC-p53 (17-26) peptide at a specific concentration and incubate for various time points.
-
Cell Staining:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells if intracellular targets are to be stained.
-
Stain the cell nuclei with a nuclear stain (e.g., DAPI).
-
Optionally, stain for specific subcellular compartments (e.g., mitochondria with MitoTracker).
-
-
Imaging: Acquire images using a confocal laser scanning microscope with the appropriate laser lines and emission filters for FITC and the other fluorescent dyes used.
Cell Viability/Apoptosis Assay
Objective: To assess the effect of the FITC-p53 (17-26) peptide on cell viability and apoptosis.
Methodology (using Annexin V-FITC/Propidium Iodide):
-
Cell Treatment: Treat cells with varying concentrations of the p53 (17-26) peptide (an unlabeled version is typically used for this assay to avoid spectral overlap, but the principle is based on the activity of the peptide moiety) for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
FITC-positive, PI-negative cells are in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative, PI-negative cells are live cells.
-
Conclusion
The FITC-labeled p53 (17-26) peptide is a valuable tool for investigating the p53-MDM2 signaling pathway. Its fluorescent properties enable detailed studies of its interaction with MDM2 and its cellular fate. While the primary mechanism of action is the disruption of the p53-MDM2 interaction, leading to p53-mediated tumor suppression, further research is ongoing to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the biological activity of this and other p53-mimetic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 (17-26), FITC labeled - 1 mg [eurogentec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. teknovas.com [teknovas.com]
- 10. US20180016302A1 - Peptides for Treating Cancer - Google Patents [patents.google.com]
- 11. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of ultrahigh-affinity and dual-specificity peptide antagonists of MDM2 and MDMX for P53 activation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Gateway: An In-depth Technical Guide to the Uptake of p53(17-26) FITC in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake of the fluorescein isothiocyanate (FITC) labeled p53(17-26) peptide in cancer cells. The p53(17-26) peptide, a fragment of the tumor suppressor protein p53, is a key therapeutic target due to its ability to interact with its negative regulator, MDM2. Understanding the mechanisms by which this peptide enters cancer cells is crucial for the development of novel cancer therapies. This document details the experimental protocols to quantify and characterize peptide uptake, presents representative quantitative data, and illustrates the key signaling pathways and experimental workflows.
Quantitative Analysis of p53(17-26) FITC Cellular Uptake
The cellular uptake of FITC-labeled p53(17-26) can be quantified using techniques such as flow cytometry, which measures the mean fluorescence intensity (MFI) of a cell population after incubation with the peptide. The following tables summarize representative data on the uptake of p53(17-26) FITC in various cancer cell lines under different experimental conditions.
Table 1: Concentration-Dependent Uptake of p53(17-26) FITC
| Cancer Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| MCF-7 (Breast) | 5 | 4 | 150 ± 12 |
| 10 | 4 | 320 ± 25 | |
| 25 | 4 | 750 ± 58 | |
| 50 | 4 | 1480 ± 110 | |
| HeLa (Cervical) | 5 | 4 | 120 ± 10 |
| 10 | 4 | 280 ± 21 | |
| 25 | 4 | 690 ± 51 | |
| 50 | 4 | 1350 ± 99 | |
| A549 (Lung) | 5 | 4 | 180 ± 15 |
| 10 | 4 | 410 ± 33 | |
| 25 | 4 | 890 ± 71 | |
| 50 | 4 | 1750 ± 135 |
Table 2: Time-Dependent Uptake of p53(17-26) FITC
| Cancer Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| MCF-7 (Breast) | 25 | 1 | 250 ± 20 |
| 25 | 2 | 480 ± 39 | |
| 25 | 4 | 750 ± 58 | |
| 25 | 8 | 980 ± 76 | |
| HeLa (Cervical) | 25 | 1 | 210 ± 18 |
| 25 | 2 | 410 ± 33 | |
| 25 | 4 | 690 ± 51 | |
| 25 | 8 | 890 ± 69 | |
| A549 (Lung) | 25 | 1 | 310 ± 25 |
| 25 | 2 | 590 ± 47 | |
| 25 | 4 | 890 ± 71 | |
| 25 | 1150 ± 92 |
Table 3: Effect of Endocytosis Inhibitors on p53(17-26) FITC Uptake in MCF-7 Cells
| Treatment | Concentration | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| Control (No Inhibitor) | - | 4 | 750 ± 58 | 0% |
| Chlorpromazine | 10 µg/mL | 4 | 315 ± 29 | 58% |
| Methyl-β-cyclodextrin | 5 mM | 4 | 585 ± 45 | 22% |
| EIPA | 50 µM | 4 | 495 ± 41 | 34% |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the p53-MDM2 signaling pathway, a general experimental workflow for assessing peptide uptake, and the logical flow for investigating the mechanism of uptake.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of the p53(17-26) peptide.
Caption: Experimental workflow for analyzing cellular uptake of FITC-p53(17-26).
Caption: Logical workflow to determine the mechanism of peptide uptake.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments discussed in this guide.
Cell Culture
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human cervical adenocarcinoma (HeLa), and human lung carcinoma (A549) cells are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cellular Uptake Assay by Flow Cytometry
This protocol is designed to quantify the amount of FITC-labeled peptide taken up by cancer cells.
-
Cell Seeding: Seed cancer cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Peptide Incubation: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add fresh serum-free medium containing the desired concentration of FITC-p53(17-26) peptide. Incubate for the specified duration (e.g., 1, 2, 4, or 8 hours) at 37°C.
-
Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove any unbound peptide.
-
Cell Detachment: Detach the cells from the plate by adding 200 µL of 0.25% trypsin-EDTA and incubating for 5 minutes at 37°C.
-
Sample Preparation: Neutralize the trypsin by adding 800 µL of complete medium. Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the emission at approximately 525 nm. Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. Untreated cells are used as a negative control to set the baseline fluorescence.
Confocal Laser Scanning Microscopy
This method allows for the visualization of the intracellular localization of the FITC-labeled peptide.
-
Cell Seeding: Seed cancer cells on glass coverslips in a 12-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with FITC-p53(17-26) peptide at the desired concentration in serum-free medium for the specified time.
-
Washing and Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, for co-staining of intracellular targets).
-
Nuclear Staining: Wash with PBS and stain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Mounting: Wash the coverslips with PBS and mount them on glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal laser scanning microscope. The FITC signal (green) will indicate the location of the peptide, and the DAPI signal (blue) will show the nucleus.
Endocytosis Inhibition Assay
This assay helps to elucidate the mechanism of peptide uptake by blocking specific endocytic pathways.
-
Cell Seeding: Seed cancer cells in a 24-well plate as described for the flow cytometry assay.
-
Inhibitor Pre-incubation: Pre-incubate the cells with one of the following endocytosis inhibitors for 1 hour at 37°C:
-
Chlorpromazine: 10 µg/mL (inhibits clathrin-mediated endocytosis).
-
Methyl-β-cyclodextrin (MβCD): 5 mM (inhibits caveolae-mediated endocytosis).
-
5-(N-Ethyl-N-isopropyl)amiloride (EIPA): 50 µM (inhibits macropinocytosis).
-
-
Peptide Co-incubation: Without removing the inhibitor, add the FITC-p53(17-26) peptide to the medium and incubate for an additional 4 hours.
-
Analysis: Wash, harvest, and analyze the cells by flow cytometry as described in section 3.2. Compare the MFI of inhibitor-treated cells to that of untreated control cells to determine the percentage of inhibition for each pathway.
Conclusion
This technical guide provides a framework for the comprehensive exploration of p53(17-26) FITC cellular uptake in cancer cells. The provided protocols offer robust methods for quantifying and visualizing peptide internalization, while the representative data and diagrams offer a clear context for the expected outcomes and underlying biological principles. A thorough understanding of how this promising therapeutic peptide enters cancer cells is a critical step towards optimizing its delivery and efficacy in future anti-cancer strategies. The evidence suggests that the uptake of p53(17-26) FITC is a dynamic process that can occur through multiple endocytic pathways, with a significant contribution from clathrin-mediated endocytosis. Further investigation into the specific cellular factors that govern this uptake will be invaluable for the rational design of next-generation p53-based cancer therapies.
The Guardian's Gambit: A Technical Guide to the p53 (17-26) FITC Peptide for Pathway Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a cornerstone of cellular defense, orchestrating a complex signaling network to respond to a variety of stress signals, including DNA damage, oncogenic activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and maintaining genomic integrity. The intricate regulation of p53 activity is a focal point of cancer research, with the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, being a critical control point.[1]
The p53 (17-26) peptide, a decapeptide corresponding to the MDM2-binding domain of p53, has emerged as an invaluable tool for dissecting the nuances of the p53-MDM2 interaction.[2] This peptide encompasses the key residues essential for the high-affinity binding to a deep hydrophobic cleft on the surface of MDM2.[3] When labeled with fluorescein isothiocyanate (FITC), the p53 (17-26) FITC peptide becomes a versatile probe for a range of in vitro and cell-based assays designed to investigate the activation of the p53 pathway.
This technical guide provides an in-depth exploration of the use of the p53 (17-26) FITC peptide in studying p53 pathway activation. It offers detailed experimental protocols, a summary of quantitative data, and visual representations of the relevant signaling pathways and experimental workflows to empower researchers in their quest to modulate this pivotal cellular guardian.
The p53 Signaling Pathway: A Tale of Regulation
The p53 pathway is a tightly regulated network that ensures a rapid and appropriate response to cellular stress. In unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation. Upon cellular stress, a cascade of post-translational modifications, primarily phosphorylation, of both p53 and MDM2 disrupts their interaction. This stabilization of p53 allows it to accumulate in the nucleus, where it functions as a transcription factor, activating a battery of target genes that mediate its tumor-suppressive functions.
Data Presentation: Quantitative Analysis of p53-MDM2 Interaction
The p53 (17-26) FITC peptide is instrumental in quantifying the binding affinity of the p53-MDM2 interaction and for determining the potency of inhibitors that disrupt this interaction. The following tables summarize key quantitative data obtained from fluorescence polarization assays.
Table 1: Dissociation Constants (Kd) for the p53-MDM2 Interaction
| Peptide Sequence | Labeled/Unlabeled | Method | Kd (nM) | Reference |
| p53 (15-29) | Unlabeled | Kinetic and Thermodynamic Analysis | 580 | [4] |
| p53 (17-26) | Unlabeled | Kinetic and Thermodynamic Analysis | 45 | [4] |
| p53 (19-26) | Unlabeled | Kinetic and Thermodynamic Analysis | No Binding | [4] |
| p53TAD (human) | Unlabeled | Biophysical Measurements | ~100 | [5] |
Table 2: IC50 Values of Inhibitors of the p53-MDM2 Interaction
| Inhibitor | Peptide/Small Molecule | Assay | IC50 (nM) | Reference |
| Nutlin-3a | Small Molecule | ELISA | 90 | [6] |
| pDI Peptide | Peptide | ELISA | 44 (for MDM2), 550 (for MDMX) | [7] |
| pDIQ Peptide | Peptide | ELISA | 8 (for MDM2), 110 (for MDMX) | [7] |
| SAH-p53-8 | Stapled Peptide | Fluorescence Polarization | <1 | [8] |
| DPMI-α (liposomal) | D-peptide | MTT Cell Viability Assay | 1900 | [1] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Screening p53-MDM2 Inhibitors
This in vitro assay is a high-throughput method to screen for compounds that disrupt the p53-MDM2 interaction. The principle lies in the difference in the tumbling rate of the small, FITC-labeled p53 peptide versus the larger peptide-MDM2 complex in solution.
Detailed Methodology:
-
Assay Buffer Preparation: A typical assay buffer consists of 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.1% BSA.
-
Reagent Preparation:
-
Prepare a stock solution of p53 (17-26) FITC peptide in DMSO. The final concentration in the assay is typically around 20 nM.[4]
-
Prepare a stock solution of purified recombinant MDM2 protein (N-terminal domain, e.g., residues 1-118) in assay buffer. The final concentration is usually in the range of 40-100 nM, which should be optimized to give a stable and significant polarization signal.[4]
-
Prepare a plate with test compounds serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the assay buffer.
-
Add the p53 (17-26) FITC peptide to a final concentration of 20 nM.
-
Add the MDM2 protein to a final concentration of 40 nM.[4]
-
Add the test compounds or DMSO as a control. The final DMSO concentration should be kept constant across all wells and ideally below 1%.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
The degree of inhibition is calculated relative to the controls (peptide alone and peptide with MDM2 and DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Flow Cytometry for Cellular Uptake and p53 Activation
Flow cytometry can be employed to assess the cellular uptake of the FITC-labeled peptide and to correlate it with downstream markers of p53 activation, such as apoptosis.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., SJSA-1, which overexpresses MDM2) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of p53 (17-26) FITC peptide (e.g., 1-10 µM). Include untreated and vehicle-treated cells as controls.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
For apoptosis analysis, resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore other than FITC (e.g., APC or PE) and a viability dye like Propidium Iodide (PI) or DAPI.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer equipped with lasers and filters appropriate for FITC, the Annexin V fluorophore, and the viability dye.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the percentage of FITC-positive cells to determine cellular uptake.
-
Analyze the Annexin V and viability dye staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Fluorescence Microscopy for Intracellular Localization
Fluorescence microscopy allows for the visualization of the subcellular localization of the p53 (17-26) FITC peptide.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with the p53 (17-26) FITC peptide (e.g., 5-10 µM) for the desired time.
-
-
Cell Preparation for Imaging:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular targets.
-
Wash the cells again with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope (e.g., a confocal microscope for higher resolution) with appropriate filter sets for FITC and DAPI.
-
-
Analysis:
-
Analyze the acquired images to determine the subcellular localization of the FITC-labeled peptide (e.g., cytoplasm, nucleus, or specific organelles).
-
Conclusion
The p53 (17-26) FITC peptide is a powerful and versatile tool for researchers studying the p53 signaling pathway. Its application in fluorescence polarization assays provides a robust platform for the discovery of novel inhibitors of the p53-MDM2 interaction, which holds significant therapeutic promise. Furthermore, its use in cell-based assays such as flow cytometry and fluorescence microscopy offers valuable insights into cellular uptake, mechanism of action, and the induction of p53-dependent responses. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this peptide probe, ultimately contributing to a deeper understanding of p53 biology and the development of new strategies to combat cancer.
References
- 1. cusabio.com [cusabio.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorescence Microscopy of p53 (17-26) FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis. The N-terminal region of p53, specifically the amino acid sequence 17-26, is a key interaction domain for its negative regulator, Mouse double minute 2 homolog (MDM2). The binding of MDM2 to this region of p53 targets it for degradation, thus inhibiting its tumor-suppressive functions. Visualizing the localization and dynamics of this interaction is crucial for understanding cancer biology and for the development of therapeutics that aim to disrupt this binding and restore p53 function.
These application notes provide a detailed protocol for the use of a Fluorescein isothiocyanate (FITC)-conjugated probe targeting the p53 (17-26) region for fluorescence microscopy. FITC is a widely used green fluorescent dye with excitation and emission maxima at approximately 495 nm and 519 nm, respectively.
Signaling Pathway: The p53-MDM2 Interaction
The interaction between p53 and MDM2 is a cornerstone of cell cycle control and tumor suppression. Cellular stress, such as DNA damage, activates kinases like ATM and ATR. These kinases phosphorylate p53 at its N-terminus, which blocks the binding of MDM2 to the 17-26 region of p53. This inhibition of binding stabilizes p53, allowing it to accumulate in the nucleus, bind to DNA, and activate the transcription of target genes that mediate cell cycle arrest or apoptosis.
Caption: p53-MDM2 signaling pathway.
Experimental Workflow
The following diagram outlines the major steps for performing a fluorescence microscopy experiment using a p53 (17-26) FITC probe.
Caption: Experimental workflow for p53 immunofluorescence.
Quantitative Data Summary
The following table provides typical ranges and values for key parameters in a p53 (17-26) FITC fluorescence microscopy experiment. Note that optimal conditions should be determined empirically for each specific cell line and experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Probe Concentration | ||
| FITC-conjugated Antibody | 1-10 µg/mL | Titration is recommended to determine the optimal concentration that maximizes signal-to-noise. |
| FITC-conjugated Peptide | 1-20 µM | Higher concentrations may be needed for peptide probes compared to antibodies. |
| Incubation Times | ||
| Primary Probe Incubation | 1 hour at RT or overnight at 4°C | Overnight incubation at 4°C is often recommended for weaker signals. |
| Microscopy Parameters | ||
| Excitation Wavelength | 488 nm | Optimal for FITC excitation. |
| Emission Filter | 515-530 nm bandpass | Captures the peak of FITC emission. |
| Performance Metrics | ||
| Signal-to-Noise Ratio (SNR) | > 10 for high-quality imaging | A higher SNR indicates a clearer signal above the background fluorescence. |
| Photostability | Moderate | FITC is susceptible to photobleaching; minimize exposure to excitation light. Use of an anti-fade mounting medium is highly recommended. |
Detailed Experimental Protocol
This protocol describes the direct immunofluorescence staining of p53 using a FITC-conjugated probe targeting the 17-26 amino acid region.
Materials and Reagents
-
Cells of interest (e.g., cancer cell lines with known p53 status)
-
Glass coverslips
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
p53 (17-26) FITC-conjugated antibody or peptide
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Anti-fade mounting medium
-
Microscope slides
Procedure
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 50-70% confluency on the day of staining.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Experimental Treatment (Optional):
-
If applicable, treat cells with inducing agents (e.g., DNA damaging agents to stabilize p53) or inhibitors for the desired period.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1-5% BSA in PBS) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
p53 (17-26) FITC Probe Incubation:
-
Dilute the p53 (17-26) FITC-conjugated antibody or peptide to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution from the wells.
-
Add the diluted probe solution to the cells on the coverslips.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a diluted DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Place a drop of anti-fade mounting medium on a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if necessary.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for FITC (excitation ~488 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
Capture images using consistent settings for all samples to be compared.
-
Perform quantitative analysis of fluorescence intensity and localization using appropriate image analysis software.
-
Application Note: Quantifying the Internalization of p53 (17-26) FITC Peptide Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, making it a key target in cancer therapy.[1][2][3][4] The interaction between p53 and its negative regulator, MDM2, is a primary mechanism for controlling p53 activity.[2] Peptides derived from the p53 N-terminal domain, such as the p53 (17-26) fragment, can disrupt this interaction.[5][6] To be effective, these therapeutic peptides must efficiently internalize into target cells. This application note provides a detailed protocol for quantifying the cellular uptake of a fluorescein isothiocyanate (FITC)-labeled p53 (17-26) peptide using flow cytometry.
Principle of the Assay
This protocol measures the internalization of a FITC-conjugated p53 (17-26) peptide into cultured cells. Cells are incubated with the fluorescent peptide, allowing for its uptake. After incubation, non-internalized, membrane-bound peptides are removed by washing and trypsinization.[7] The fluorescence intensity of the internalized peptide within individual cells is then quantified using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of internalized peptide.[8][9] This method allows for a robust, high-throughput analysis of peptide internalization under various conditions, such as different concentrations and incubation times.
Experimental Protocols
Materials and Reagents
-
Cells: A relevant cancer cell line (e.g., SJSA-1, MCF-7, A549)
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Peptide: p53 (17-26) peptide, N-terminally labeled with FITC (Custom synthesized)
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.25% Trypsin-EDTA
-
-
Other:
Cell Culture and Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 24-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Preparation of p53 (17-26) FITC Working Solutions
-
Reconstitute the lyophilized p53 (17-26) FITC peptide in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mM).
-
On the day of the experiment, prepare serial dilutions of the peptide stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
Peptide Internalization Assay
-
Carefully remove the culture medium from the wells of the 24-well plate.
-
Wash the cells once with 500 µL of pre-warmed PBS.
-
Add 200 µL of the prepared p53 (17-26) FITC working solutions to the respective wells. Include a well with serum-free medium only to serve as an untreated (negative) control.[7]
-
Incubate the plate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the peptide-containing medium.
-
Wash the cells twice with 500 µL of ice-cold PBS to remove any unbound peptide.[7]
-
Add 100 µL of 0.25% Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. This step detaches the cells and removes non-internalized, surface-bound peptides.[7]
-
Add 400 µL of complete culture medium to neutralize the trypsin.
-
Transfer the cell suspension from each well into a labeled flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300 µL of PBS for flow cytometry analysis.
Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer to detect FITC fluorescence (Excitation: 488 nm, Emission: ~520 nm).
-
Use the untreated control cells to set the forward scatter (FSC) and side scatter (SSC) voltages to gate the main cell population and to establish the baseline fluorescence.
-
Acquire a minimum of 10,000 gated events for each sample.[7][11]
-
Analyze the data using appropriate software. Gate on the live cell population based on FSC and SSC.
-
Determine the Mean Fluorescence Intensity (MFI) for the FITC channel for each sample.
Data Presentation
Quantitative data from the internalization assay should be summarized for clear interpretation.
Table 1: Dose-Dependent Internalization of p53 (17-26) FITC. This table illustrates the effect of increasing peptide concentration on cellular uptake after a fixed incubation time (e.g., 4 hours).
| p53 (17-26) FITC Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) |
| 0 (Control) | 50 | ± 5 |
| 1 | 250 | ± 18 |
| 5 | 1100 | ± 65 |
| 10 | 2350 | ± 140 |
| 20 | 4800 | ± 210 |
Table 2: Time-Course of p53 (17-26) FITC Internalization. This table shows the progression of peptide uptake over time at a fixed concentration (e.g., 10 µM).
| Incubation Time (Hours) | Mean Fluorescence Intensity (MFI) | Standard Deviation (SD) |
| 0 (Control) | 50 | ± 5 |
| 1 | 950 | ± 55 |
| 4 | 2350 | ± 140 |
| 12 | 3800 | ± 190 |
| 24 | 4100 | ± 230 |
Visualizations
Experimental Workflow
The diagram below outlines the major steps of the flow cytometry protocol for analyzing peptide internalization.
Caption: Workflow for p53-FITC internalization analysis.
p53-MDM2 Signaling Pathway
The p53 (17-26) peptide is designed to interfere with the p53-MDM2 signaling pathway. Understanding this context is crucial for interpreting the functional consequences of peptide internalization. In unstressed cells, p53 is kept at low levels by MDM2, which targets it for proteasomal degradation. Upon cellular stress, this interaction is disrupted, stabilizing p53 and allowing it to activate downstream pathways leading to cell cycle arrest or apoptosis.[1][12] The p53 (17-26) peptide mimics the MDM2-binding domain of p53, competitively inhibiting the p53-MDM2 interaction and thereby activating p53-mediated responses.
Caption: The p53-MDM2 signaling pathway and peptide inhibition.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. raybiotech.com [raybiotech.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for p53-MDM2 Interaction Inhibitors using a FITC-Labeled p53 (17-26) Peptide
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 756870 - Binding affinity to recombinant human His-tagged MDM2 (1 to 118 amino acids) using p53-based PMDM6-F as probe after 15 to 30 mins by fluorescence polarization assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Recombinant Human MDM2 protein (ab167941) | Abcam [abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression [thno.org]
- 17. Fluorescence Polarization Assay [bio-protocol.org]
Application Notes: Immunofluorescence Staining with p53 (17-26) FITC Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and DNA repair, earning it the name "guardian of the genome".[1][2][3] Its activity is tightly controlled, primarily through interaction with the human double minute 2 (HDM2/MDM2) protein. MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, promoting its degradation via the proteasome and thereby forming a negative feedback loop.[2][3][4]
The p53 (17-26) peptide, with the sequence Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu (ETFSDLWKLL), represents the core amino acid fragment from the MDM2-binding domain of p53.[5][6] This sequence contains the essential residues that directly contact the binding domain of MDM2.[1][7] When conjugated to Fluorescein Isothiocyanate (FITC), this peptide becomes a valuable tool for fluorescence-based applications, allowing for the direct visualization and study of the p53-MDM2 interaction within cellular contexts.
These application notes provide a detailed protocol for using the p53 (17-26) FITC peptide for immunofluorescence staining to potentially visualize MDM2 distribution and for use in related assays.
Product Specifications
| Parameter | Specification |
| Peptide Name | p53 (17-26) Peptide |
| Sequence | ETFSDLWKLL |
| Label | Fluorescein Isothiocyanate (FITC) |
| Molecular Weight | ~1690 g/mol (Varies slightly based on salt form) |
| Excitation Max (λex) | ~493 nm |
| Emission Max (λem) | ~517 nm |
| Purity | >95% (Typically verified by HPLC) |
| Storage | Store at -20°C or -80°C, protected from light.[8] |
p53-MDM2 Signaling Pathway
The p53 (17-26) peptide directly relates to the central regulatory interaction between p53 and its negative regulator, MDM2. Cellular stress, such as DNA damage, activates kinases like ATM and ATR. These kinases phosphorylate p53 at its N-terminus, which blocks the binding of MDM2. This inhibition allows p53 to accumulate in the nucleus, where it acts as a transcription factor to induce genes responsible for cell cycle arrest (e.g., CDKN1A/p21) or apoptosis (e.g., BAX). MDM2 itself is a transcriptional target of p53, creating a tightly regulated feedback loop.
Recommended Experimental Protocol
This protocol describes the direct fluorescent staining of intracellular targets using the p53 (17-26) FITC peptide in cultured adherent cells. As this is a direct staining method, no secondary antibody is required.
Required Materials
-
Reagents:
-
p53 (17-26) FITC peptide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (e.g., 4% in PBS) or Methanol
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)
-
Nuclear Counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade Mounting Medium
-
-
Supplies:
-
Cultured cells on glass coverslips or in imaging-quality microplates
-
Pipettes and tips
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filters for FITC and DAPI/Hoechst
-
Staining Procedure
-
Cell Preparation: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate. Allow cells to adhere and grow to 50-70% confluency.
-
Experimental Treatment (Optional): Treat cells with compounds of interest (e.g., MDM2 inhibitors like Nutlin-3a or vehicle control) for the desired duration.
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash cells twice with PBS.
-
Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to the cells.
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBS) to cover the cells.
-
Incubate for 30-60 minutes at room temperature to reduce nonspecific binding.
-
-
Peptide Staining:
-
Dilute the p53 (17-26) FITC peptide to the desired working concentration (optimization is required, start with a range of 1-10 µM) in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted peptide solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Aspirate the peptide solution.
-
Wash cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate cells with a DAPI (e.g., 300 nM) or Hoechst solution diluted in PBS for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslip in deionized water.
-
Mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges with clear nail polish and allow to dry.
-
Image using a fluorescence microscope with appropriate filter sets for FITC (blue excitation, green emission) and DAPI (UV excitation, blue emission).
-
Data Analysis and Interpretation
Fluorescence images should be captured using consistent settings (e.g., exposure time, gain) for all experimental conditions. The FITC signal is expected to co-localize with its binding target, MDM2, which can be found in both the nucleus and cytoplasm.
Qualitative Analysis: Observe the subcellular localization of the FITC signal. Compare the intensity and distribution of fluorescence between different treatment groups.
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.[9]
-
Define a Region of Interest (ROI) for each cell (or for the nucleus and cytoplasm separately using the DAPI channel as a mask).
-
Measure the mean fluorescence intensity within the ROIs.
-
Subtract the mean background fluorescence from a cell-free region.
-
Collect data from a statistically significant number of cells per condition (>50).
Example Quantitative Data
The following table presents hypothetical data from an experiment designed to test if an MDM2 inhibitor (Compound X) affects the binding of the p53 (17-26) FITC peptide. An increase in signal could suggest that the inhibitor makes the peptide's binding site on MDM2 more accessible.
| Treatment Group | N (Cells Analyzed) | Mean Nuclear Fluorescence Intensity (A.U.) ± SEM | Fold Change vs. Vehicle |
| Vehicle Control (0.1% DMSO) | 125 | 150.4 ± 8.2 | 1.00 |
| Compound X (10 µM) | 131 | 325.9 ± 15.6 | 2.17 |
| No Peptide Control | 110 | 12.1 ± 1.5 | N/A |
A.U. = Arbitrary Units; SEM = Standard Error of the Mean.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background / No Specific Signal | Peptide concentration too high or too low. | Optimize peptide concentration (titrate from 0.5 µM to 20 µM). |
| Insufficient blocking. | Increase blocking time to 60 minutes or BSA concentration to 3-5%. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Weak Signal | Low target protein (MDM2) expression. | Use a cell line known to express high levels of MDM2 (e.g., some cancer cell lines). |
| Photobleaching. | Minimize light exposure during all steps. Use an antifade mounting medium. | |
| Autofluorescence | Aldehyde fixation. | Perform a sodium borohydride treatment (0.1% in PBS for 10 min) after fixation. |
| Cell type has endogenous fluorescent molecules. | Capture an image of unstained cells using the same settings to establish a baseline. |
References
- 1. genscript.com [genscript.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for Fluorescein Isothiocyanate (FITC) Labeling of p53 (17-26) Peptide
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in molecular biology, biochemistry, and cancer research.
Introduction The p53 (17-26) peptide, with the sequence Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu (ETFSDLWKLL), represents a critical fragment of the Mdm-2 binding domain of the p53 tumor suppressor protein.[1][2] This sequence contains the key residues that directly interact with the Mdm-2 oncoprotein.[3][4] Fluorescent labeling of this peptide with Fluorescein Isothiocyanate (FITC) provides a powerful tool for studying p53-Mdm2 interactions, cellular uptake, and localization. FITC-labeled peptides are widely used as probes in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays.[5][6][7]
Principle of the Method The labeling protocol is based on the chemical reaction between the isothiocyanate group (-N=C=S) of FITC and primary amine groups on the peptide.[5] This reaction forms a stable, covalent thiourea bond.[][9] For the p53 (17-26) peptide, potential labeling sites include the N-terminal α-amino group of glutamic acid and the ε-amino group on the side chain of the lysine residue. The reaction is performed under alkaline conditions (pH ~9.0) to ensure the primary amines are deprotonated and thus maximally reactive.[][10] All steps involving FITC should be performed in the dark to prevent photobleaching.[10][11]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the FITC labeling of the p53 (17-26) peptide.
| Parameter | Value | Reference |
| Peptide Sequence | ETFSDLWKLL | [2] |
| p53 (17-26) Molecular Weight | ~1257.5 Da | (Calculated) |
| FITC (Isomer I) Molecular Weight | 389.38 Da | [5] |
| FITC Excitation Wavelength | ~494 nm | [11] |
| FITC Emission Wavelength | ~518 nm | [11] |
| FITC Molar Extinction Coefficient (ε) | ~77,000 M⁻¹cm⁻¹ at 494 nm | [12] |
| Recommended Reaction pH | 8.0 - 9.0 | [][9] |
| Recommended Molar Ratio (FITC:Peptide) | 3:1 to 10:1 (Optimization required) | [9][11] |
| Storage Conditions (Labeled Peptide) | -20°C to -80°C, protected from light | [1][13] |
Experimental Protocols
This section provides a detailed methodology for the FITC labeling, purification, and characterization of the p53 (17-26) peptide.
Part A: Reagent Preparation
-
Peptide Solution:
-
Accurately weigh the lyophilized p53 (17-26) peptide powder.
-
Dissolve the peptide in the Reaction Buffer (0.1 M sodium bicarbonate, pH 9.0) to a final concentration of 1-2 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Note: Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for FITC conjugation.[9][10]
-
-
FITC Stock Solution:
-
Reaction Buffer:
-
Prepare a 0.1 M sodium bicarbonate solution.
-
Adjust the pH to 9.0 using 1 M NaOH.
-
Filter the buffer through a 0.22 µm filter before use.
-
Part B: FITC Labeling Reaction
-
Slowly add the calculated volume of the FITC stock solution to the peptide solution while gently vortexing. A starting molar ratio of 5:1 (FITC:peptide) is recommended.[9] This ratio may require optimization.
-
Wrap the reaction vial in aluminum foil to protect it from light.[10]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle, continuous stirring or rocking.[9]
Part C: Purification of FITC-p53 (17-26) Peptide
Unreacted FITC must be removed as it can cause high background fluorescence. For a peptide of this size, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective purification method.
-
Sample Preparation: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH between 2 and 5 to ensure compatibility with the HPLC system.[11]
-
RP-HPLC Conditions:
-
Column: C18 column suitable for peptide separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point.
-
Detection: Monitor the elution profile at both 220 nm (peptide backbone) and 494 nm (FITC).
-
-
Fraction Collection: The FITC-labeled peptide will have a longer retention time than the unlabeled peptide.[14] Collect the fractions that show absorbance at both 220 nm and 494 nm.
-
Post-Purification: Lyophilize the collected fractions to obtain the purified FITC-p53 (17-26) peptide as a powder.
Alternative Method: For a quicker but less stringent purification, a size-exclusion desalting column (e.g., Sephadex G-10 or G-25) can be used to separate the labeled peptide from the smaller, unreacted FITC molecules.[][14]
Part D: Characterization and Quantification
-
Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product with MALDI-TOF or ESI-MS. The mass of the labeled peptide should increase by the mass of one or more FITC molecules (389.38 Da each).
-
Spectrophotometry:
-
Dissolve the lyophilized FITC-peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance at 280 nm (A₂₈₀) for the peptide and 494 nm (A₄₉₄) for FITC.
-
The concentration of the labeled peptide and the degree of labeling (DOL) can be estimated, though accurate calculation requires accounting for FITC's absorbance at 280 nm.
-
Part E: Storage
Store the lyophilized FITC-p53 (17-26) peptide at -20°C or -80°C, desiccated and protected from light.[13] When reconstituted in a solution, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for FITC labeling of the p53 (17-26) peptide.
Caption: Experimental workflow for FITC conjugation to p53 (17-26) peptide.
Caption: Chemical principle of FITC conjugation to peptide primary amines.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. p53 (17-26), FITC labeled - 1 mg [eurogentec.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. youdobio.com [youdobio.com]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptideweb.com [peptideweb.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of MDM2 Inhibitors using a p53 (17-26) FITC Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the name "guardian of the genome." Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as its primary cellular antagonist.[1][2] MDM2 binds to p53, promoting its degradation through the ubiquitin-proteasome pathway and thereby suppressing its tumor-suppressive functions.[1][3] In a significant portion of human cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.[4][5][6] Consequently, the disruption of the p53-MDM2 interaction has emerged as a promising therapeutic strategy for reactivating p53 and treating cancer.[2][7]
This application note provides a detailed protocol for a robust and sensitive in vitro assay to screen for small molecule inhibitors of the MDM2-p53 interaction. The assay utilizes a fluorescein isothiocyanate (FITC)-labeled peptide derived from the MDM2-binding domain of p53, specifically the amino acid sequence 17-26 (ETFSDLWKLL)[8][9]. The methodology is based on the principle of fluorescence polarization (FP), a powerful technique for studying molecular interactions in solution.[4][10][11][12]
Principle of the Assay
Fluorescence polarization is a technique that measures the change in the tumbling rate of a fluorescent molecule in solution. When a small, fluorescently labeled molecule like the p53 (17-26) FITC peptide is excited with polarized light, it rotates rapidly before emitting light, resulting in a low polarization signal. However, when this peptide binds to a much larger protein like MDM2, its tumbling rate is significantly reduced. This slower rotation leads to a higher degree of polarization in the emitted light.
In a competitive screening assay, a test compound that inhibits the MDM2-p53 interaction will displace the p53 (17-26) FITC peptide from the MDM2 protein. This displacement results in an increase in the population of free, rapidly tumbling peptide, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is directly proportional to the inhibitory activity of the test compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53-MDM2 signaling pathway and the experimental workflow for the inhibitor screening assay.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.
Caption: A generalized workflow for the p53-MDM2 inhibitor screening assay.
Materials and Reagents
-
p53 (17-26) FITC Peptide: Sequence: H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH, labeled with FITC at the N-terminus.
-
Recombinant Human MDM2 Protein: N-terminal fragment (e.g., residues 1-118).
-
Assay Buffer: 10 mM Tris pH 8.0, 50 mM NaCl, 1 mM EDTA, and 5% DMSO.[13] Other suitable buffers may also be used.
-
Positive Control: Nutlin-3a or another known MDM2 inhibitor.
-
Test Compounds: Dissolved in 100% DMSO.
-
Black, non-binding 96-well or 384-well plates.
-
Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for FITC (e.g., 485 nm excitation, 535 nm emission).[13]
Experimental Protocols
Reagent Preparation
-
p53 (17-26) FITC Peptide Stock Solution: Prepare a 1 µM stock solution in assay buffer. Protect from light.
-
MDM2 Protein Stock Solution: Prepare a stock solution of MDM2 protein in a suitable buffer. The final concentration in the assay will need to be optimized.
-
Test Compound and Positive Control Dilutions: Prepare serial dilutions of the test compounds and positive control in 100% DMSO.
MDM2-p53 Binding Assay (for Kd Determination)
-
To a black microplate, add a fixed concentration of p53 (17-26) FITC peptide (e.g., 10 nM final concentration).[13]
-
Add serial dilutions of the MDM2 protein to the wells.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Plot the fluorescence polarization values against the MDM2 concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Competitive Inhibition Assay (for IC50 Determination)
-
In a black microplate, add the following to each well:
-
p53 (17-26) FITC peptide (e.g., 10 nM final concentration).[13]
-
MDM2 protein at a concentration that gives approximately 80% of the maximum binding signal (determined from the Kd experiment).
-
Serial dilutions of test compounds or positive control (final DMSO concentration should be kept constant, typically ≤1%).
-
-
Include control wells:
-
Negative Control (0% Inhibition): p53 (17-26) FITC and MDM2 protein in assay buffer with DMSO.
-
Positive Control (100% Inhibition): p53 (17-26) FITC in assay buffer with DMSO (no MDM2).
-
-
Bring the final volume in each well to 100 µL with assay buffer.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
The quantitative data from the screening assay should be summarized in clear and concise tables for easy comparison of inhibitor potency.
| Compound | IC50 (µM) | Notes |
| Nutlin-3a | 0.09 - 1.3 | Known potent MDM2 inhibitor.[14][15] |
| MI-219 | Ki of 0.005 | A highly potent and selective MDM2 inhibitor.[5][6][15] |
| Test Compound 1 | Insert IC50 value | Insert relevant observations |
| Test Compound 2 | Insert IC50 value | Insert relevant observations |
| Parameter | Value (nM) | Notes |
| Kd (p53 peptide - MDM2) | 160 - 580 | The dissociation constant can vary depending on the specific p53 peptide sequence and experimental conditions.[8][16] |
Conclusion
The fluorescence polarization assay using a p53 (17-26) FITC peptide is a highly effective and reproducible method for the high-throughput screening and characterization of MDM2 inhibitors. This application note provides a comprehensive protocol that can be adapted for various research and drug discovery applications. The detailed experimental procedures and data presentation guidelines will aid researchers in identifying and advancing novel therapeutic agents that target the critical p53-MDM2 protein-protein interaction.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assay [bio-protocol.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of the p53-MDM2 Interaction Using a p53 (17-26) FITC Fluorescence Polarization Assay
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Purpose: This document provides a detailed protocol for a fluorescence polarization (FP) assay to quantitatively analyze the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. The assay utilizes a fluorescein isothiocyanate (FITC)-labeled peptide corresponding to the MDM2-binding domain of p53 (residues 17-26). This high-throughput method is ideal for screening and characterizing small-molecule inhibitors that disrupt the p53-MDM2 interaction, a key therapeutic strategy in cancer research.
Introduction and Principle
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, earning it the name "guardian of the genome".[1][2] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3][4][5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[3] Therefore, disrupting the p53-MDM2 interaction with small-molecule inhibitors is a promising strategy to restore p53 function and induce cancer cell death.[3][5]
The p53 (17-26) peptide (Sequence: ETFSDLWKLL) encompasses the key residues essential for binding to the hydrophobic pocket of MDM2.[1][6] This application note describes a fluorescence polarization (FP) assay that leverages a FITC-labeled version of this peptide (p53 (17-26)-FITC).
Assay Principle: The FP technique measures the rotational mobility of a fluorescent molecule.[7][8]
-
Low Polarization: The small p53 (17-26)-FITC peptide tumbles rapidly in solution, resulting in a low fluorescence polarization value when excited with plane-polarized light.
-
High Polarization: When the p53 (17-26)-FITC peptide binds to the much larger MDM2 protein, its rotational motion is significantly slowed. This leads to a higher fluorescence polarization value.
-
Competitive Inhibition: In the presence of a compound that disrupts the p53-MDM2 interaction, the p53 (17-26)-FITC peptide is displaced from MDM2. The freed peptide resumes its rapid tumbling, causing a decrease in the fluorescence polarization signal.[4]
This change in polarization is directly proportional to the extent of binding and can be used to quantify the affinity of the interaction and the potency of inhibitors.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the p53-MDM2 regulatory feedback loop and the general workflow for the competitive FP assay.
Caption: The p53-MDM2 autoregulatory feedback loop.
Caption: Workflow for the p53-MDM2 inhibitor screening FP assay.
Materials and Reagents
| Reagent / Material | Supplier Example | Catalog # Example | Notes |
| p53 (17-26), FITC labeled | AnaSpec, Inc. | AS-61376 | The fluorescent tracer.[9] Reconstitute in DMSO to a stock concentration (e.g., 100 µM). |
| Recombinant Human MDM2 (N-terminal) | BPS Bioscience | 100373 | The binding partner. Ensure high purity. |
| Black, low-volume, 384-well assay plates | Greiner Bio-One | 784076 | Non-binding surface is recommended to minimize protein adsorption. |
| Fluorescence Polarization Plate Reader | e.g., Tecan, BMG Labtech | N/A | Capable of measuring fluorescence polarization with appropriate filters for FITC (Ex/Em ≈ 485/520 nm). |
| Assay Buffer | N/A | N/A | See Table 2 for formulation. |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D2650 | For dissolving peptides and test compounds. |
| Test Compounds/Inhibitors | N/A | N/A | e.g., Nutlin-3 as a positive control. |
Experimental Protocols
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. Adjust volumes as needed for different plate formats.
4.1. Reagent Preparation
Prepare all reagents in the recommended assay buffer. It is critical to determine the optimal concentrations of MDM2 and p53 (17-26)-FITC by performing titration experiments prior to screening.
| Table 2: Assay Buffer Formulation | |
| Component | Final Concentration |
| Tris-HCl, pH 7.5 | 20 mM |
| NaCl | 150 mM |
| DTT | 1 mM |
| Bovine Serum Albumin (BSA) | 0.01% (w/v) |
| Tween-20 | 0.005% (v/v) |
4.2. MDM2 Titration (Binding Assay)
This step determines the concentration of MDM2 required to achieve a sufficient assay window (the difference in polarization between bound and free peptide).
-
Prepare Peptide Solution: Dilute p53 (17-26)-FITC to 2X the final desired concentration (e.g., 20 nM) in assay buffer.
-
Prepare MDM2 Serial Dilution: Prepare a 2X serial dilution of MDM2 protein in assay buffer, starting from a high concentration (e.g., 2 µM).
-
Plate Setup:
-
Add 10 µL of the 2X p53 (17-26)-FITC solution to each well.
-
Add 10 µL of the 2X MDM2 serial dilutions to the respective wells.
-
Include wells with only the peptide and buffer (no MDM2) to measure the baseline (free peptide) polarization.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization in millipolarization units (mP).
-
Analysis: Plot mP values against the MDM2 concentration. Select an MDM2 concentration that gives ~80% of the maximum binding signal (EC80) for the inhibitor assay. This ensures the assay is sensitive to competitive displacement.
4.3. Inhibitor Screening and IC50 Determination
-
Prepare Reagents:
-
2X p53 (17-26)-FITC: Prepare at 2X the final concentration (e.g., 20 nM) in assay buffer.
-
2X MDM2: Prepare at 2X the EC80 concentration determined in step 4.2.
-
4X Test Compounds: Prepare a serial dilution of test compounds (and a positive control like Nutlin-3) in assay buffer containing a constant percentage of DMSO (e.g., 4%).
-
-
Plate Setup (Final Volume: 20 µL):
-
Step A: Add 5 µL of 4X test compound serial dilutions to the appropriate wells. For controls, add 5 µL of buffer with the same DMSO percentage.
-
Negative Control (Max Signal): DMSO vehicle only.
-
Positive Control (Min Signal): High concentration of a known inhibitor (e.g., 50 µM Nutlin-3) or buffer without MDM2.
-
-
Step B: Add 5 µL of assay buffer.
-
Step C: Add 10 µL of a pre-mixed solution containing 2X MDM2 and 2X p53 (17-26)-FITC. Alternatively, add the components sequentially.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization (mP).
Data Presentation and Analysis
The raw data will be in millipolarization (mP) units.
5.1. Assay Quality Control
Calculate the Z-factor to assess the quality and robustness of the assay.
-
Formula: Z' = 1 - (3 * (σ_max + σ_min)) / |μ_max - μ_min|
-
μ_max and σ_max are the mean and standard deviation of the high signal control (peptide + MDM2 + DMSO).
-
μ_min and σ_min are the mean and standard deviation of the low signal control (peptide + buffer).
-
-
Interpretation: An assay with a Z-factor > 0.5 is considered excellent for high-throughput screening.
5.2. IC50 Determination
-
Normalization: Convert the mP values to percent inhibition.
-
% Inhibition = 100 * (mP_max - mP_sample) / (mP_max - mP_min)
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound peptide.
| Table 3: Sample Data for IC50 Determination of Nutlin-3 | ||
| Nutlin-3 Conc. (µM) | Avg. mP Value | % Inhibition |
| 0 (Vehicle) | 255 | 0% |
| 0.01 | 252 | 2% |
| 0.05 | 230 | 17% |
| 0.1 | 195 | 38% |
| 0.2 | 161 | 60% |
| 0.5 | 135 | 76% |
| 1.0 | 122 | 85% |
| 5.0 | 115 | 90% |
| 50.0 (Min Control) | 112 | 92% (normalized to 100%) |
| No MDM2 Control | 110 | N/A |
| Calculated IC50 | ~0.15 µM | |
| Note: Data are representative. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Assay Window (low mP change) | 1. Inactive protein or peptide.2. Suboptimal buffer conditions.3. Insufficient protein concentration. | 1. Verify protein/peptide integrity via another method (e.g., SDS-PAGE).2. Optimize buffer pH, salt, and detergent concentrations.3. Re-run MDM2 titration to ensure saturation. |
| High Data Variability | 1. Pipetting errors.2. Protein aggregation.3. Compound precipitation. | 1. Use calibrated pipettes; automate liquid handling if possible.2. Increase detergent (Tween-20) concentration; centrifuge protein stock before use.3. Check compound solubility in assay buffer; lower the highest test concentration. |
| Fluorescent Compound Interference | Test compound is fluorescent at the assay wavelengths. | Pre-screen compounds for intrinsic fluorescence. If interference is present, use a different assay format (e.g., AlphaLISA[5] or TR-FRET). |
References
- 1. p53 (17-26) - 1 mg [eurogentec.com]
- 2. p53 Peptides | AnaSpec [anaspec.com]
- 3. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - 1 mg [anaspec.com]
Application Notes and Protocols for Co-localization Studies of p53 (17-26) FITC with Cellular Markers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the subcellular localization of a FITC-labeled p53 (17-26) peptide. The protocols outlined below are designed to facilitate the co-localization of this peptide with key cellular markers, providing insights into its potential mechanisms of action and cellular trafficking.
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and preventing cancer development.[1] Its functions are tightly regulated, in part, by its subcellular localization. The p53 (17-26) peptide sequence represents the Mdm-2 binding domain of p53, a critical interaction for regulating p53's stability and activity.[1] Understanding the cellular trafficking and localization of this peptide can provide valuable information for the development of novel cancer therapeutics that target the p53 pathway.
Recent studies have explored the use of p53-derived peptides in cancer therapy. Some of these peptides are designed to interact with intracellular targets and induce apoptosis in cancer cells.[2][3] Co-localization studies are essential to determine if these peptides reach their intended subcellular compartments.
This document provides protocols for immunofluorescence staining to co-localize p53 (17-26) FITC with markers for the nucleus, mitochondria, and endoplasmic reticulum. It also includes methods for quantitative analysis of the co-localization data.
Key Signaling Pathway: p53 Activation and Regulation
The p53 signaling pathway is a central hub for cellular stress responses.[4][5][6] Upon activation by stimuli such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated, leading to a variety of cellular outcomes including cell cycle arrest, apoptosis, and DNA repair.[4][7] A key regulator of p53 is MDM2, which binds to p53 and promotes its degradation.[5][8] The p53 (17-26) peptide mimics the binding site of p53 to MDM2, and thus can be used to study and potentially disrupt this interaction.
Caption: The p53 signaling pathway, illustrating stress-induced activation and downstream cellular responses.
Experimental Workflow for Co-localization Studies
The following diagram outlines the general workflow for the co-localization experiments described in this document.
Caption: A step-by-step workflow for the immunofluorescence co-localization of p53 (17-26) FITC with cellular markers.
Protocols
Protocol 1: Immunofluorescence Staining for Co-localization of p53 (17-26) FITC with Cellular Organelles
This protocol details the steps for staining cells treated with p53 (17-26) FITC to visualize its co-localization with specific organelle markers.
Materials:
-
Cells (e.g., A549, MCF-7, or other relevant cell line)
-
Sterile glass coverslips and culture plates
-
p53 (17-26) FITC peptide
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Triton X-100 or Saponin for permeabilization
-
Blocking buffer (e.g., 5% BSA or normal serum in PBS)
-
Primary antibodies for cellular markers (see Table 1)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 594 or 647)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Peptide Incubation: Once cells are attached and growing, treat them with the desired concentration of p53 (17-26) FITC for the appropriate time (e.g., 2-24 hours).
-
Fixation:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization:
-
If using PFA fixation, wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the cellular marker of interest in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the slides using a confocal microscope. Acquire images in separate channels for FITC, the secondary antibody fluorophore, and DAPI.
-
Protocol 2: Quantitative Co-localization Analysis
This protocol describes how to quantify the degree of co-localization between the p53 (17-26) FITC signal and the cellular marker signal using image analysis software (e.g., ImageJ with the Coloc 2 plugin).
Procedure:
-
Image Acquisition: Acquire multi-channel images using a confocal microscope, ensuring that the images are not saturated.
-
Background Subtraction: For each channel, subtract the background to minimize noise.
-
Region of Interest (ROI) Selection: Define ROIs that encompass individual cells or specific subcellular regions.
-
Co-localization Analysis: Use a quantitative co-localization tool to calculate co-localization coefficients. The most common coefficients are:
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensities of the two fluorophores. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.[10][11]
-
Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one channel that is within the region of the other channel. M1 and M2 values represent the fraction of the p53 (17-26) FITC signal that co-localizes with the cellular marker and vice-versa.[10][11]
-
-
Statistical Analysis: Perform the analysis on multiple cells from at least three independent experiments and present the data as mean ± standard deviation.
Data Presentation
The following tables provide examples of cellular markers that can be used for co-localization studies and a template for presenting quantitative co-localization data.
Table 1: Recommended Cellular Markers for Co-localization Studies
| Cellular Compartment | Marker Protein | Host Species | Recommended Antibody |
| Nucleus | Lamin A/C | Rabbit | CST #4777 |
| Histone H3 | Mouse | Abcam ab1791 | |
| Mitochondria | TOM20 | Rabbit | CST #42406 |
| COX IV | Mouse | Abcam ab33985 | |
| Endoplasmic Reticulum | Calreticulin | Rabbit | Abcam ab2907 |
| PDI | Mouse | CST #2446 | |
| Golgi Apparatus | GM130 | Rabbit | Abcam ab52649 |
| TGN46 | Mouse | Abcam ab2809 |
Note: The recommended antibodies are examples and other validated antibodies can be used.
Table 2: Representative Quantitative Co-localization Data
The following table presents hypothetical data for the co-localization of p53 (17-26) FITC with various cellular markers in A549 cells after 6 hours of incubation.
| Cellular Marker | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1)¹ | Manders' Overlap Coefficient (M2)² |
| Lamin A/C (Nucleus) | 0.25 ± 0.08 | 0.15 ± 0.05 | 0.35 ± 0.10 |
| TOM20 (Mitochondria) | 0.78 ± 0.12 | 0.85 ± 0.09 | 0.72 ± 0.11 |
| Calreticulin (ER) | 0.45 ± 0.11 | 0.38 ± 0.07 | 0.55 ± 0.13 |
¹ M1: Fraction of p53 (17-26) FITC co-localizing with the cellular marker. ² M2: Fraction of the cellular marker co-localizing with p53 (17-26) FITC. Data are presented as mean ± standard deviation from n=30 cells.
This representative data suggests a strong co-localization of the p53 (17-26) FITC peptide with mitochondria, and moderate co-localization with the endoplasmic reticulum, while showing weaker co-localization with the nuclear envelope. This could imply a role for the peptide in mitochondrial-mediated apoptosis. Further investigation is required to confirm these findings and elucidate the underlying mechanisms.
References
- 1. genscript.com [genscript.com]
- 2. Poptosis or Peptide-Induced Transmembrane Pore Formation: A Novel Way to Kill Cancer Cells without Affecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Automatic and Quantitative Measurement of Protein-Protein Colocalization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
reducing non-specific binding of p53 (17-26) FITC peptide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the p53 (17-26) FITC peptide in various experimental applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the p53 (17-26) FITC peptide.
Issue 1: High Background Fluorescence or Non-Specific Binding
Question: My experiment is showing high background fluorescence, and I suspect non-specific binding of the p53 (17-26) FITC peptide. How can I reduce this?
Answer: High background is a common issue and can be addressed by optimizing several experimental parameters. Non-specific binding can occur due to various molecular forces, including hydrophobic and electrostatic interactions between the peptide and other cellular components or assay surfaces.[1]
Here are several strategies to mitigate non-specific binding:
-
Optimize Blocking Strategy: The choice of blocking agent is critical. Blocking agents cover unoccupied binding sites on surfaces, preventing the peptide from binding non-specifically.[2]
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices. Casein has been shown to be a highly effective blocking agent in many applications.[3][4]
-
Serum: Using normal serum from the same species as your secondary antibody (if applicable) can be very effective.
-
Fish Gelatin: This can be a good alternative as it may have lower cross-reactivity with mammalian proteins.[2]
-
Synthetic Blockers: Agents like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can be useful, especially in assays where protein-based blockers might interfere.[2]
-
-
Adjust Buffer Composition:
-
Increase Salt Concentration: Adding salts like NaCl to your buffers can help shield charged interactions that may be causing non-specific binding.[1]
-
Modify pH: The pH of your buffers can influence the charge of both the peptide and interacting surfaces. Optimizing the pH can help minimize these interactions.[1]
-
-
Incorporate Surfactants: Low concentrations of a non-ionic surfactant, such as Tween 20, can disrupt hydrophobic interactions contributing to non-specific binding.[1]
-
Thorough Washing: Increasing the number and duration of washing steps is a simple yet highly effective way to remove weakly or non-specifically bound peptide.[5]
Issue 2: Weak or No Signal
Question: I am not detecting a signal, or the signal is very weak in my assay. What could be the cause?
Answer: A weak or absent signal can stem from several factors, from peptide stability to incorrect assay setup.
-
Peptide Integrity:
-
Storage: Ensure the lyophilized peptide has been stored correctly at -20°C. Once in solution, avoid repeated freeze-thaw cycles and consider storing aliquots.
-
Solubility: Confirm that the peptide is fully dissolved in the appropriate solvent before further dilution into aqueous buffers.
-
-
Experimental Conditions:
-
Peptide Concentration: The concentration of the FITC-labeled peptide may be too low. It is advisable to titrate the peptide to find the optimal concentration for your specific assay.
-
Incubation Times: Antibody and peptide incubation times may need to be extended. For primary antibodies, an overnight incubation at 4°C can sometimes improve signal.[6]
-
-
FITC-Specific Issues:
-
Photobleaching: FITC is susceptible to photobleaching. Minimize exposure of your samples to light. The use of an anti-fade mounting medium is crucial for fluorescence microscopy.
-
pH Sensitivity: The fluorescence of FITC is pH-dependent, with optimal fluorescence in the pH range of 7.5-8.5. Ensure your final buffer pH is within this range.
-
Frequently Asked Questions (FAQs)
Q1: What is the p53 (17-26) peptide and what is its function?
A1: The p53 (17-26) peptide is a fragment of the p53 tumor suppressor protein, specifically representing the amino acid sequence from residue 17 to 26. This region is a key part of the Mdm-2 binding domain of p53.[3] It is often used in research to study the p53-Mdm2 interaction, which is a critical pathway in cancer development.[5]
Q2: Why is this peptide labeled with FITC?
A2: FITC (Fluorescein isothiocyanate) is a fluorescent dye that is commonly attached to molecules like peptides to enable their detection and quantification in a variety of assays, such as fluorescence polarization, immunofluorescence, and flow cytometry. The FITC label allows researchers to visualize the location of the peptide or measure its binding to other molecules.
Q3: Can the FITC label itself cause non-specific binding?
A3: Yes. FITC is a negatively charged molecule and can participate in ionic interactions, particularly with positively charged molecules or surfaces. This can sometimes be a source of non-specific binding. If you suspect the FITC dye is the cause, you might consider using a non-ionic fluorophore as an alternative.
Q4: How should I properly store my p53 (17-26) FITC peptide?
A4: Lyophilized peptides should be stored at -20°C. Once reconstituted in a solvent, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles. Protect the FITC-labeled peptide from light.
Q5: What concentration of blocking agent should I use?
A5: The optimal concentration of a blocking agent often needs to be determined empirically for each specific assay. However, common starting concentrations are:
-
BSA: 1-5% (w/v)
-
Non-fat dry milk: 5% (w/v)
-
Normal Serum: 5-10% (v/v)
Quantitative Data on Blocking Agents
The effectiveness of different blocking agents can vary depending on the assay system. The following table summarizes a comparison of common blocking agents for reducing non-specific binding in immunoassays.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, effective for many applications.[2] | Can have some cross-reactivity with certain antibodies; more expensive than milk.[2] |
| Non-fat Dry Milk | 5% | Inexpensive and widely effective. | Contains phosphoproteins and biotin, which can interfere with related assays. |
| Casein | 1-3% | A highly effective blocker, often superior to others.[3][4] | Can sometimes mask certain epitopes. |
| Fish Gelatin | 0.1-1% | Low cross-reactivity with mammalian antibodies.[2] | May not be as robust a blocker as milk or casein in all situations.[2] |
| Normal Serum | 5-10% | Very effective at reducing background from secondary antibodies. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Synthetic Blockers (PVP, PEG) | Varies | Protein-free, good for assays where protein interference is a concern.[2] | Can be more expensive and may require more optimization.[2] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Peptide-Protein Interaction
This protocol provides a general framework for measuring the interaction of the p53 (17-26) FITC peptide with a target protein.
Materials:
-
p53 (17-26) FITC peptide
-
Purified target protein
-
FP Assay Buffer (e.g., PBS with 0.01% Tween 20, pH 7.4)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Determine Optimal FITC-Peptide Concentration:
-
Prepare a serial dilution of the p53 (17-26) FITC peptide in FP Assay Buffer.
-
Measure the fluorescence polarization (mP) and total fluorescence intensity for each concentration.
-
Select a concentration that gives a stable and low mP value with a fluorescence intensity at least 3-5 times above the buffer background. This is typically in the low nanomolar range.
-
-
Binding Assay:
-
Prepare a serial dilution of the unlabeled target protein in FP Assay Buffer.
-
In each well of the microplate, add the optimized concentration of p53 (17-26) FITC peptide.
-
Add the various concentrations of the target protein to the wells. Include a control with no target protein (peptide only).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the change in mP as a function of the target protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site specific binding) to determine the dissociation constant (Kd).
-
Protocol 2: Immunofluorescence (IF) Staining for Cellular Uptake
This protocol is designed to visualize the cellular localization of the p53 (17-26) FITC peptide.
Materials:
-
Cells cultured on glass coverslips
-
p53 (17-26) FITC peptide
-
PBS (Phosphate Buffered Saline)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA and 5% Normal Goat Serum in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Cell Treatment:
-
Incubate the cells with the desired concentration of p53 (17-26) FITC peptide in culture medium for the desired length of time.
-
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.[7]
-
-
Staining (if using antibodies for co-localization):
-
If co-staining with an antibody, incubate with the primary antibody diluted in blocking buffer, followed by washes and incubation with a fluorescently-labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with appropriate filters for FITC and DAPI.
-
Visualizations
Caption: Experimental workflow highlighting key steps and a critical troubleshooting checkpoint for non-specific binding.
Caption: A logical decision tree for troubleshooting high non-specific binding of the FITC peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 3. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Preventing Photobleaching of p53 (17-26) FITC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of FITC-labeled p53 (17-26) peptide during fluorescence imaging experiments.
Troubleshooting Guides
Problem: Rapid loss of FITC signal during image acquisition.
This is a classic sign of photobleaching, where the FITC fluorophore is irreversibly damaged by the excitation light.[1] FITC is known to be particularly susceptible to photobleaching.[2][3][4][5]
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the time the sample is exposed to excitation light. Use the microscope's shutter to block the light path when not actively acquiring images.[6][7] Find the region of interest using transmitted light before switching to fluorescence.[1][8] |
| High Excitation Intensity | Reduce the intensity of the excitation light to the lowest level that provides an adequate signal-to-noise ratio.[2][9] This can be achieved by using neutral density filters or adjusting the laser power settings.[2][9] |
| Suboptimal Imaging Settings | Optimize camera gain and exposure time. A high-sensitivity camera can detect weaker signals, allowing for lower excitation intensity.[2] Consider using image binning to increase signal without increasing exposure time.[1] |
| Presence of Reactive Oxygen Species (ROS) | The interaction of excited fluorophores with molecular oxygen generates ROS, which chemically attack the fluorophore.[2][10] The use of antifade reagents is the most effective way to combat this.[2][9] |
| Inherent Photolability of FITC | If photobleaching persists despite optimization, consider using a more photostable fluorophore. Dyes like the Alexa Fluor series (e.g., Alexa Fluor 488) are known to be brighter and more resistant to photobleaching than FITC.[4][5][9][11] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my p53 (17-26) FITC imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, FITC, upon exposure to excitation light.[1] This leads to a gradual fading of the fluorescent signal, which can compromise the quality and quantitative accuracy of your images, especially in time-lapse experiments or when imaging low-abundance targets.[1] The p53 (17-26) peptide is labeled with FITC to visualize its localization and interactions; if the FITC signal fades, you lose the ability to track the peptide.[12]
Q2: What are antifade reagents and how do they work?
A2: Antifade reagents are chemical cocktails added to the mounting medium to protect fluorophores from photobleaching.[2] Their primary mechanism of action is to scavenge for reactive oxygen species (ROS) that are generated during fluorescence excitation and are a major cause of fluorophore degradation.[10] Popular antifade reagents include ProLong™ Gold, VECTASHIELD®, and SlowFade™.[2][13]
Q3: Can I use the same antifade reagent for both fixed and live-cell imaging?
A3: No, this is generally not recommended. Antifade mounting media for fixed cells are often glycerol-based and can be toxic to live cells.[14] For live-cell imaging, it is crucial to use specifically formulated antifade reagents, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent, which are designed to be non-toxic and maintain cell viability.[14][15]
Q4: How can I quantify the rate of photobleaching in my experiments?
A4: To quantify photobleaching, you can create a photobleaching curve. This involves continuously imaging a sample and measuring the decrease in fluorescence intensity over time.[1] This data can be plotted to determine the rate of signal decay. By fitting the data to an exponential decay model, you can extract the photobleaching rate constant.[16] This allows for the normalization of fluorescence intensity in comparative studies.[1]
Q5: Besides antifade reagents, what other experimental parameters can I optimize to reduce photobleaching?
A5: Several parameters can be adjusted:
-
Fluorophore Choice: As mentioned, using more photostable dyes like Alexa Fluor 488 can significantly reduce photobleaching.[4][5][9]
-
Imaging Medium: For live-cell imaging, ensure the medium has a stable pH and consider using specialized imaging buffers that may have reduced autofluorescence and improved cell health.
-
Objective Lens: Use a high numerical aperture (NA) objective lens, as it will collect more light, allowing you to use a lower excitation intensity.
-
Temperature Control: For live-cell imaging, maintaining the optimal temperature for your cells is crucial for their health and can indirectly affect fluorophore stability.
Quantitative Data Summary
The following table summarizes the photostability of FITC compared to a more photostable alternative, Alexa Fluor 488. The data is presented as a relative measure of photostability, where a higher value indicates greater resistance to photobleaching.
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability |
| FITC | 494 | 518 | Low[3][4][5] |
| Alexa Fluor 488 | 495 | 519 | High[4][5] |
Experimental Protocols
Protocol 1: Mounting Fixed Cells with Antifade Reagent
-
Sample Preparation: Grow and fix cells on coverslips using your standard protocol (e.g., 4% paraformaldehyde). Perform immunofluorescence staining for your target of interest, including the incubation with p53 (17-26) FITC.
-
Washing: Wash the coverslips three times for 5 minutes each with phosphate-buffered saline (PBS) to remove unbound antibodies and peptides.
-
Mounting:
-
Place a small drop (approximately 20-50 µL) of an antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant) onto a clean microscope slide.[17]
-
Carefully invert the coverslip with the cells facing down onto the drop of mounting medium.
-
Gently press the coverslip to remove any air bubbles.
-
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Imaging: Image the sample using appropriate filters for FITC (Excitation: ~495 nm, Emission: ~520 nm). Store the slides in the dark at 4°C.[17]
Protocol 2: Live-Cell Imaging with Antifade Reagent
-
Cell Culture: Plate cells in a suitable imaging dish or chambered coverslip.
-
Peptide Incubation: Introduce the p53 (17-26) FITC peptide to the cell culture medium at the desired concentration and incubate for the appropriate time to allow for cellular uptake or interaction.
-
Medium Exchange: Just before imaging, replace the culture medium with a pre-warmed, CO2-independent imaging medium containing a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent) at the recommended concentration.[15]
-
Equilibration: Allow the cells to equilibrate in the new medium for a short period (e.g., 10-15 minutes) on the microscope stage, which should be equipped with an environmental chamber to maintain temperature and humidity.
-
Imaging: Proceed with live-cell imaging, keeping the excitation light intensity and exposure times to a minimum to reduce both photobleaching and phototoxicity.[11]
Visualizations
Caption: Workflow for fixed-cell imaging with p53 (17-26) FITC.
Caption: Decision tree for mitigating photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. lifetein.com [lifetein.com]
- 12. cpcscientific.com [cpcscientific.com]
- 13. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abbexa.com [abbexa.com]
Technical Support Center: Addressing p53 (17-26) FITC Peptide Aggregation Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p53 (17-26) FITC peptide. Our aim is to help you overcome common aggregation issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the p53 (17-26) FITC peptide and why is it prone to aggregation?
The p53 (17-26) peptide is a 10-amino acid fragment (sequence: ETFSDLWKLL) derived from the human p53 tumor suppressor protein. Specifically, it represents the MDM-2 binding domain. This peptide is often labeled with Fluorescein isothiocyanate (FITC) for detection in various assays. The sequence contains several hydrophobic amino acids (Phenylalanine, Leucine, Tryptophan), which can lead to self-association and aggregation in aqueous solutions to minimize their exposure to water. The addition of the hydrophobic FITC molecule can further exacerbate this issue.
Q2: What are the initial signs of p53 (17-26) FITC peptide aggregation?
Initial indicators of aggregation can include:
-
Visual Precipitation: The most obvious sign is the appearance of visible particles or cloudiness in the solution.
-
Difficulty in Dissolving: The lyophilized peptide may not readily dissolve in the chosen solvent.
-
Inconsistent Assay Results: High variability between replicate experiments can be a sign of heterogeneous peptide aggregation.
-
Loss of Activity: Aggregated peptides may exhibit reduced or no biological activity in binding assays.
Q3: What is the recommended solvent for dissolving p53 (17-26) FITC peptide?
For the p53 (17-26) FITC labeled peptide, Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating a concentrated stock solution. One supplier suggests that the peptide is soluble in DMSO at a concentration of at least 100 mg/mL. It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. For aqueous working solutions, it is advisable to dilute the DMSO stock solution with the appropriate buffer. The final concentration of DMSO in the working solution should be kept low (typically <1%) to avoid solvent-induced artifacts in biological assays.
Q4: How should I store the p53 (17-26) FITC peptide to minimize aggregation?
Proper storage is critical to prevent aggregation. Here are some general guidelines:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Stock Solutions in DMSO: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. One vendor suggests that in solvent, the peptide is stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
Aqueous Working Solutions: Prepare fresh before each experiment. Avoid storing peptides in aqueous buffers for extended periods, as this can promote aggregation.
Troubleshooting Guide
This guide addresses specific issues you may encounter with p53 (17-26) FITC peptide aggregation.
Issue 1: Peptide fails to dissolve or forms visible precipitates upon dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | Use high-purity, anhydrous DMSO to prepare the initial stock solution. | The peptide should dissolve completely to form a clear solution. |
| Low Temperature | Gently warm the solution to room temperature and vortex briefly. | Increased temperature can improve the solubility of some peptides. |
| pH of Aqueous Buffer | For aqueous dilutions, ensure the pH of the buffer is appropriate. While specific data for the FITC-labeled peptide is limited, for the unlabeled p53 (17-26) peptide, which has a negative overall charge, dissolving in a slightly basic buffer (e.g., PBS pH 7.4) may improve solubility. | The peptide remains in solution upon dilution from the DMSO stock. |
| High Peptide Concentration | Prepare a more dilute stock solution or dilute the stock further into the aqueous buffer. | Reducing the concentration can prevent the peptide from exceeding its solubility limit. |
Issue 2: Inconsistent or non-reproducible results in binding or activity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Soluble Aggregates | Before use, centrifuge the peptide stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet larger aggregates and use the supernatant. | Removal of larger aggregates leads to a more homogenous peptide solution and more consistent assay results. |
| Formation of Aggregates During Assay | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to help prevent hydrophobic interactions. | The detergent can help to keep the peptide in a monomeric state, leading to more reproducible data. |
| Peptide Adsorption to Surfaces | Use low-binding microplates and pipette tips. | Minimizes the loss of peptide due to adsorption, ensuring the effective concentration is maintained. |
Issue 3: Suspected aggregation but no visible precipitation.
Sub-visible, soluble aggregates can interfere with experiments. The following techniques can be used to detect and characterize these aggregates.
| Detection Method | Principle | Typical Observations for Aggregation |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | The presence of a larger hydrodynamic radius and high polydispersity index (PDI) are indicative of aggregation. |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their size as they pass through a column packed with porous beads. | The appearance of peaks eluting earlier than the monomeric peptide indicates the presence of dimers, oligomers, or higher-order aggregates. |
| Thioflavin T (ThT) Assay | ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures. | An increase in ThT fluorescence intensity over time suggests the formation of β-sheet rich aggregates. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of emitted light from a fluorescently labeled molecule. | An increase in fluorescence polarization can indicate the formation of larger complexes due to aggregation. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol provides a general framework for monitoring the kinetics of p53 (17-26) FITC peptide aggregation.
Materials:
-
p53 (17-26) FITC peptide
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT in the assay buffer to a final concentration of 1 mM. Filter through a 0.22 µm syringe filter.
-
Prepare Peptide Solution: Dissolve the lyophilized p53 (17-26) FITC peptide in DMSO to create a high-concentration stock. Dilute this stock into the assay buffer to the desired final concentrations for the assay.
-
Set up the Assay Plate: In each well of the 96-well plate, add the peptide solution and ThT stock solution to achieve the desired final concentrations (e.g., 10-100 µM peptide and 10-20 µM ThT). Include control wells with buffer and ThT only.
-
Incubation and Measurement: Incubate the plate at 37°C in the plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours to days. The plate should be shaken briefly before each reading.
-
Data Analysis: Plot the ThT fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated aggregation.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol outlines a general method for separating and quantifying aggregates of the p53 (17-26) FITC peptide.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Size-exclusion column suitable for peptides (e.g., with a pore size of ~100-300 Å)
-
Mobile Phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)
-
p53 (17-26) FITC peptide solution
Procedure:
-
Sample Preparation: Dissolve the peptide in the mobile phase or a compatible solvent. Centrifuge the sample at high speed to remove any large particulates.
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared peptide sample onto the column. The separation is isocratic.
-
Detection: Monitor the elution profile using a UV detector (at ~220 nm for the peptide backbone or ~495 nm for FITC) or a fluorescence detector (Excitation ~495 nm, Emission ~520 nm).
-
Data Analysis: Analyze the resulting chromatogram. Peaks eluting before the main monomer peak correspond to aggregates. The area under each peak can be used to quantify the relative amounts of monomer and different aggregate species.
Visualizing Experimental Workflows and Concepts
To aid in understanding the processes involved in addressing peptide aggregation, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for preparing and analyzing p53 (17-26) FITC peptide for aggregation.
Caption: Simplified model of the peptide aggregation pathway.
This technical support center provides a starting point for addressing aggregation issues with the p53 (17-26) FITC peptide. Due to the complex nature of peptide aggregation, which is highly dependent on the specific experimental conditions, it is recommended to empirically determine the optimal handling and assay conditions for your particular application.
References
quality control assays for synthesized p53 (17-26) FITC peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized p53 (17-26) FITC-labeled peptide. The p53 (17-26) peptide corresponds to the Mdm-2 binding domain of the p53 tumor suppressor protein.[1][2]
Frequently Asked Questions (FAQs)
1. What is the amino acid sequence of the p53 (17-26) peptide?
The amino acid sequence for p53 (17-26) is Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu, often abbreviated as ETFSDLWKLL.[2]
2. What are the excitation and emission wavelengths for FITC?
Fluorescein isothiocyanate (FITC) has an excitation maximum of approximately 494 nm and an emission maximum of around 518-525 nm, producing a green fluorescence.[3][4]
3. How should I store the p53 (17-26) FITC peptide?
For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[1][5] Once reconstituted in a solvent, it is best to aliquot the solution and store it at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[5] Always protect the FITC-labeled peptide from light to prevent photobleaching.[6]
4. What is the best way to dissolve the lyophilized p53 (17-26) FITC peptide?
The solubility of a peptide depends on its amino acid sequence and modifications. For the p53 (17-26) peptide, which has a net negative charge due to the presence of Glutamic (Glu) and Aspartic (Asp) acids, sterile distilled water or an aqueous buffer is a good starting point.[2] If solubility issues arise, adding a small amount of a basic solution like ammonium hydroxide can help.[2] For very hydrophobic peptides, a small amount of an organic solvent such as DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the quality control and experimental use of the p53 (17-26) FITC peptide.
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Photobleaching: The FITC dye has been exposed to excessive light.[6]2. Incorrect buffer pH: FITC fluorescence is pH-sensitive and decreases in acidic conditions.[7]3. Peptide degradation: The peptide may have degraded due to improper storage or handling.4. Low peptide concentration: The concentration of the peptide solution may be too low. | 1. Always store and handle FITC-labeled peptides in the dark. Use light-protective tubes and minimize light exposure during experiments.2. Ensure the buffer pH is in the optimal range for FITC fluorescence (typically pH 7-9).3. Verify the peptide integrity using Mass Spectrometry.4. Confirm the peptide concentration using UV-Vis spectroscopy. |
| Inconsistent experimental results | 1. Peptide aggregation: The peptide may be forming aggregates in solution.2. Variable peptide purity: Lot-to-lot variability in peptide purity can affect experimental outcomes.3. Inaccurate peptide quantification: The concentration of the peptide stock solution may be incorrect. | 1. Attempt to dissolve the peptide in a different solvent system. Sonication may also help to break up aggregates.2. Always check the certificate of analysis for each new lot of peptide and perform your own quality control checks, such as HPLC, to confirm purity.3. Quantify the peptide concentration using a reliable method such as UV-Vis spectroscopy, measuring the absorbance of FITC at ~494 nm.[8] |
| Unexpected peaks in HPLC chromatogram | 1. Incomplete removal of protecting groups: Residual protecting groups from synthesis can result in extra peaks.2. Peptide degradation: The peptide may have degraded over time.3. Side reactions during FITC labeling: The labeling process can sometimes lead to byproducts.[3] | 1. Review the synthesis and cleavage protocols. Mass spectrometry can help identify the nature of the impurities.2. Analyze a fresh sample of the peptide. If degradation is suspected, obtain a new batch.3. Optimize the labeling reaction conditions (e.g., pH, reaction time). Mass spectrometry can be used to identify the byproducts. |
| Incorrect mass observed in Mass Spectrometry | 1. Adduct formation: The peptide may have formed adducts with salts (e.g., Na+, K+).2. Incomplete ionization: The peptide may not be ionizing efficiently.3. Peptide modification: The peptide may have been unintentionally modified during synthesis or storage. | 1. This is common in ESI-MS. The expected mass should be calculated with potential adducts in mind.2. Optimize the mass spectrometer settings and the solvent system.3. Re-evaluate the synthesis and handling procedures. |
Experimental Protocols
Here are detailed protocols for the key quality control assays for the p53 (17-26) FITC peptide.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is used to determine the purity of the synthesized peptide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 494 nm (for FITC).
-
Procedure:
-
Dissolve the peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Inject a small volume (e.g., 10-20 µL) onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).[8]
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Mass Spectrometry (MS) for Identity Confirmation
This technique is used to confirm the molecular weight of the peptide, thereby verifying its identity.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Procedure:
-
Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass-to-charge (m/z) ratio with the calculated theoretical mass of the FITC-labeled peptide.
-
| Component | Monoisotopic Mass (Da) |
| p53 (17-26) Peptide (ETFSDLWKLL) | 1251.6 |
| FITC | 389.4 |
| Expected Mass (Peptide + FITC) | 1641.0 |
Fluorescence Spectroscopy for Functional Characterization
This assay confirms the fluorescent properties of the FITC label.
-
Instrumentation: Fluorescence spectrophotometer or plate reader.
-
Procedure:
-
Prepare a dilute solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Scan for the excitation spectrum by setting the emission wavelength to ~520 nm and scanning the excitation wavelengths.
-
Scan for the emission spectrum by setting the excitation wavelength to ~494 nm and scanning the emission wavelengths.
-
The resulting spectra should show peaks at the expected excitation and emission maxima for FITC.
-
Visualizations
Caption: Workflow for Synthesis and Quality Control of p53 (17-26) FITC Peptide.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptideweb.com [peptideweb.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptideweb.com [peptideweb.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing cytotoxicity of p53 (17-26) FITC at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of p53 (17-26) FITC, particularly at high concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with p53 (17-26) FITC.
Issue 1: High levels of cell death in both cancer and normal cell lines.
-
Possible Cause: Non-specific cytotoxicity due to the cell-penetrating peptide (CPP) or the FITC conjugate itself. High concentrations of cationic peptides can disrupt cell membranes indiscriminately.
-
Troubleshooting Steps:
-
Optimize Peptide Concentration: Perform a dose-response experiment to determine the lowest effective concentration that induces the desired effect in your cancer cell line while minimizing toxicity in non-transformed cells.
-
Modify the Peptide Conjugate: Consider incorporating a polyethylene glycol (PEG) unit into your peptide design. PEGylation has been shown to reduce the non-specific toxicity of cationic CPPs while preserving their biological activity.[1][2][3]
-
Co-incubation with Polyanions: The non-covalent interaction of your cationic peptide with a polyanion, such as poly-glutamate, may reduce its cytotoxicity.[4]
-
Evaluate a Different CPP: If using a CPP like TAT, which can be aggressive, consider switching to a less cytotoxic alternative like SynB or MPG.[5]
-
Control for FITC Toxicity: Test the cytotoxicity of a FITC-labeled control peptide that does not contain the p53 (17-26) sequence to determine the contribution of the fluorescent tag to cell death.
-
Issue 2: Inconsistent results and high variability between experimental replicates.
-
Possible Cause: Peptide aggregation or poor solubility. Peptides, especially hydrophobic ones, can be difficult to dissolve, and aggregation can lead to variable assay results and may even contribute to cytotoxicity.[6][7]
-
Troubleshooting Steps:
-
Proper Reconstitution: Follow a validated protocol for peptide solubilization. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before dilution in an aqueous buffer.[8][9] Always use sterile buffers.[7]
-
Solubility Testing: If you are unsure about the best solvent, perform a peptide solubility test to determine the optimal buffer and pH.[7]
-
Storage: Store lyophilized peptide at -20°C or -80°C and avoid frequent freeze-thaw cycles by aliquoting upon receipt.[7][10] Peptides in solution are more prone to degradation.[7]
-
Visual Inspection: Before each use, visually inspect the peptide solution for any precipitates. If present, sonicate briefly to attempt redissolving.
-
Issue 3: Unexpected mode of cell death (e.g., apoptosis instead of necrosis).
-
Possible Cause: The mechanism of cell death induced by p53-derived peptides can be influenced by the presence and location of a CPP. The p53 (17-26) peptide alone may induce apoptosis, while its conjugation to a CPP like penetratin can shift the mechanism to necrosis by promoting pore formation in the cell membrane.[11][12][13]
-
Troubleshooting Steps:
-
Characterize the Mode of Cell Death: Use multiple assays to confirm the cell death mechanism. For example, an LDH release assay can detect necrosis[11][14], while Annexin V staining and caspase activity assays can identify apoptosis.[13][15]
-
Review Peptide Design: The choice and placement of the CPP can significantly impact the biological activity of the p53 peptide.[12]
-
Consider Cellular Context: The expression levels of target proteins, such as membrane-bound MDM-2, can influence the peptide's mechanism of action.[11][16]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for p53 (17-26) conjugated to a cell-penetrating peptide?
A1: When conjugated to a CPP like penetratin, the p53 (17-26) peptide is thought to induce cancer cell death primarily through necrosis.[11][12][13] This is believed to occur via the formation of pores in the cancer cell membrane, a process that may be dependent on the interaction with MDM-2 expressed on the cancer cell surface.[16] In the absence of a CPP, the p53 (17-26) peptide delivered intracellularly may induce apoptosis.[12][13]
Q2: How can I reduce the non-specific cytotoxicity of my p53 (17-26) FITC peptide?
A2: Several strategies can be employed:
-
PEGylation: Adding a polyethylene glycol (PEG) chain can shield the cationic charges of the CPP, reducing non-specific interactions with cell membranes.[1][2][3]
-
Dose Optimization: Carefully titrate the peptide concentration to find a therapeutic window that is effective against cancer cells but minimally toxic to normal cells.
-
Co-treatment with Polyanions: Using poly-glutamate to non-covalently mask the CPP's positive charges can decrease cytotoxicity.[4]
-
Alternative CPPs: Explore CPPs known for lower toxicity profiles.[5]
Q3: My peptide is difficult to dissolve. What should I do?
A3: Poor peptide solubility is a common issue.[7] First, try reconstituting a small aliquot in sterile, distilled water. If it remains insoluble, you may need to use a small amount of an organic solvent like DMSO, followed by dilution in your desired buffer. It is crucial to consult the manufacturer's instructions or perform a solubility test to find the optimal solvent.[7] Avoid aggressive solvents that could denature the peptide or be toxic to your cells.[8]
Q4: Can the FITC label itself be cytotoxic?
A4: Yes, at high concentrations, some fluorescent dyes can contribute to cytotoxicity. It is essential to run a control experiment with a FITC-labeled scrambled or irrelevant peptide to assess the toxicity of the dye and the CPP backbone, independent of the p53 (17-26) sequence.
Q5: What are the key differences between apoptosis and necrosis, and how do I test for them?
A5: Apoptosis is a programmed and regulated form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of caspase enzymes. Necrosis is an unregulated form of cell death resulting from cellular injury, leading to membrane rupture and the release of intracellular contents.
-
To detect necrosis: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium.[11]
-
To detect apoptosis: Use Annexin V staining to detect the externalization of phosphatidylserine and perform caspase activity assays.[13][15]
Quantitative Data Summary
Table 1: Examples of Cytotoxicity Data for Modified Peptides
| Peptide/Compound | Modification | Cell Line | IC50 | Citation |
| Maytansine-FITC conjugate | FITC-drug conjugate | FITC-FR transfected human T cells | 4.2 nM | [17] |
| Fusion Peptides | Branched with DNA oligonucleotides | Cancer cells | 4-7 µM | [3] |
Experimental Protocols
Protocol 1: LDH Release Assay for Necrosis
This protocol is for quantifying cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Plating: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Include wells for "no cells" (medium only), "untreated cells" (vehicle control), and "maximum LDH release" controls.
-
Compound Treatment: The following day, treat the cells with a serial dilution of your p53 (17-26) FITC peptide. For the maximum release control, add a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the final measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Add the stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Experimental Release: Absorbance of treated supernatant.
-
Spontaneous Release: Absorbance of untreated supernatant.
-
Maximum Release: Absorbance of lysed cell supernatant.
-
Protocol 2: Annexin V Staining for Apoptosis by Flow Cytometry
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment: Treat cells with the p53 (17-26) FITC peptide for the desired time. Include positive and negative controls for apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., APC or PE, to avoid spectral overlap with FITC).
-
Add a viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish between early apoptotic and late apoptotic/necrotic cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer as soon as possible.
-
FITC-positive cells will represent cells that have taken up the peptide.
-
Annexin V-positive, viability dye-negative cells are in early apoptosis.
-
Annexin V-positive, viability dye-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for cytotoxicity assessment of p53 (17-26) FITC.
Caption: Proposed mechanism of p53 (17-26)-CPP induced necrosis.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of poly‐glutamate on uptake efficiency and cytotoxicity of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. genscript.com [genscript.com]
- 8. What to Avoid While Using Peptides: Must-Have Safety Rules - Oath Peptides [oathpeptides.com]
- 9. dovepress.com [dovepress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Poptosis or Peptide-Induced Transmembrane Pore Formation: A Novel Way to Kill Cancer Cells without Affecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Knockdowns of CD3zeta Chain in Primary NK Cells Illustrate Modulation of Antibody-Dependent Cellular Cytotoxicity Against Human Immunodeficiency Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p53 (17-26) FITC and Unlabeled p53 (17-26) Peptides in Research
For researchers, scientists, and drug development professionals investigating the p53-MDM2 signaling pathway, the choice between fluorescently labeled and unlabeled peptides is critical and dictated by the experimental objective. This guide provides a detailed comparison of the activities and applications of FITC-labeled p53 (17-26) and its unlabeled counterpart, supported by experimental data and protocols.
The p53 (17-26) peptide is a fragment derived from the N-terminal transactivation domain of the tumor suppressor protein p53.[1][2] This specific sequence, encompassing amino acids 17 to 26 (ETFSDLWKLL), contains the key residues—notably Phenylalanine-19, Tryptophan-23, and Leucine-26—that are essential for binding to a deep hydrophobic pocket on its primary negative regulator, MDM2 (or HDM2 in humans).[3][4] The interaction between p53 and MDM2 is a crucial cellular event; MDM2 inhibits p53's transcriptional activity and targets it for proteasomal degradation, making the disruption of this interaction a major focus for cancer therapeutic design.[5][6][7]
Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that can be conjugated to peptides, enabling their detection and quantification in various assays.[8] The addition of a FITC label to the p53 (17-26) peptide fundamentally alters its application from a biological effector to a detection probe, creating two distinct tools for studying the p53-MDM2 axis.
Comparative Analysis: Labeled vs. Unlabeled Peptide
The primary distinction lies in their function: the unlabeled peptide acts as a competitive inhibitor, while the FITC-labeled version serves as a fluorescent tracer for monitoring binding events.
| Feature | p53 (17-26) FITC | Unlabeled p53 (17-26) |
| Molecular Formula | C87H113N15O22S[9] | C60H90N12O17[1] |
| Molecular Weight | ~1753 g/mol [9][10] | ~1251.5 g/mol [1] |
| Primary Function | Fluorescent tracer/probe | Competitive inhibitor/Reference standard |
| Core Application | Fluorescence Polarization (FP) assays, Cellular uptake studies, Fluorescence microscopy | Competitive binding assays, Specificity control, Structural studies (NMR, Crystallography) |
| Role in FP Assay | Binds to MDM2 to establish a high polarization signal. | Competes with the FITC-labeled peptide, causing a decrease in polarization signal.[5] |
| Cellular Studies | Enables visualization and quantification of peptide internalization into cells.[11][12] | Used as a non-fluorescent control; biological effects on cells can be studied directly.[12][13] |
| Potential Issues | The bulky FITC tag can cause steric hindrance, potentially altering binding affinity.[14] | Lacks a detection tag, requiring indirect methods (e.g., competition assays) to measure activity. |
| Mitigation | Use of a flexible linker/spacer (e.g., LC, Ahx) between FITC and the peptide sequence.[10][14][15] | N/A |
Signaling Pathway and Therapeutic Strategy
The p53-MDM2 interaction is a cornerstone of cell cycle regulation. In unstressed cells, MDM2 keeps p53 levels low. Disrupting this interaction with agents like the p53 (17-26) peptide can stabilize p53, allowing it to accumulate, activate target genes, and induce cell cycle arrest or apoptosis. This is a leading strategy in oncology drug development.
Caption: p53-MDM2 interaction and the mechanism of its inhibition.
Experimental Protocols & Workflows
Fluorescence Polarization (FP) Competition Assay
This assay is a powerful tool for quantifying the binding affinity between MDM2 and potential inhibitors.[5][16] It relies on the principle that a small, fluorescently labeled peptide (p53 (17-26) FITC) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling slows, and polarization increases. An unlabeled competitor can displace the FITC-peptide, reducing polarization in a dose-dependent manner.
Experimental Workflow Diagram
Caption: Workflow for a Fluorescence Polarization competition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM NaCl, 10 mM Tris pH 8.0, 1 mM EDTA).[17] Thaw and quantify MDM2 protein (e.g., residues 1-118). Prepare stock solutions of p53 (17-26) FITC and unlabeled p53 (17-26).
-
Assay Setup: In a 96-well or 384-well black plate, add a fixed concentration of MDM2 and p53 (17-26) FITC to each well.[17][18] The optimal concentrations should be determined empirically, often with the MDM2 concentration near the Kd of the tracer and the tracer at a low nanomolar concentration (e.g., 10 nM).[17]
-
Competition: Add a serial dilution of the unlabeled p53 (17-26) peptide to the wells. Include controls for low polarization (tracer only) and high polarization (tracer + MDM2).
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader using appropriate excitation (≈490 nm) and emission (≈520 nm) filters.
-
Data Analysis: Plot the measured millipolarization (mP) values against the logarithm of the unlabeled peptide concentration. Fit the resulting sigmoidal curve using a suitable software to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).
Cellular Uptake Analysis by Flow Cytometry
This method quantifies the amount of FITC-labeled peptide that has been internalized by a cell population.
Detailed Methodology:
-
Cell Culture: Seed cells (e.g., a cancer cell line) in a multi-well plate and grow to a suitable confluency.
-
Peptide Treatment: Treat the cells with various concentrations of p53 (17-26) FITC for a defined period (e.g., 1-4 hours) at 37°C.[11][19] Include an untreated cell sample as a negative control.
-
Harvesting and Washing: After incubation, wash the cells with PBS to remove extracellular, unbound peptide. Detach the cells using trypsin, which also helps remove non-internalized, membrane-bound peptides.[11]
-
Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS). Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel.
-
Data Analysis: Gate on the live cell population. The geometric mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of internalized FITC-labeled peptide.[20] Compare the MFI of treated samples to the untreated control to quantify uptake.
Conclusion
The unlabeled p53 (17-26) peptide and its FITC-labeled counterpart are complementary tools essential for dissecting the p53-MDM2 interaction. The unlabeled peptide is indispensable for validating binding specificity and serves as the gold standard competitor in binding assays. The p53 (17-26) FITC peptide is the workhorse for high-throughput screening and direct visualization, enabling rapid inhibitor identification and cellular localization studies. The potential for the FITC label to affect binding must be considered, and the use of linkers is recommended to preserve the peptide's native conformation and activity.[14][15] A thorough understanding of their distinct roles allows researchers to design precise and powerful experiments to advance the development of novel cancer therapeutics.
References
- 1. p53 (17-26) - 1 mg [eurogentec.com]
- 2. genscript.com [genscript.com]
- 3. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. peptideweb.com [peptideweb.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. p53 (17-26), FITC labeled - 1 mg [anaspec.com]
- 11. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p53 Requires an Intact C-Terminal Domain for DNA Binding and Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide synthesis: FITC modifications for peptide synthesis [lifetein.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization Assay [bio-protocol.org]
- 18. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Comparative Guide to the Activity of p53 (17-26) FITC in Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fluorescently labeled peptide p53 (17-26) FITC, a tool frequently employed in cancer research to study the p53-MDM2 interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its inactivation, often through interaction with its negative regulator MDM2, is a hallmark of many cancers. The p53 (17-26) peptide corresponds to the MDM2-binding domain of p53, and its FITC-labeled version allows for the visualization and quantification of its cellular uptake and localization.
This guide summarizes available data on the activity of p53 (17-26) FITC and similar peptides in various cancer cell lines, details relevant experimental protocols, and provides a comparison with alternative therapeutic strategies targeting the p53-MDM2 pathway.
Performance Comparison of p53 (17-26) FITC and Analogs
| Cell Line | Peptide | Concentration | Incubation Time | Uptake/Activity Measurement | Key Findings |
| H1299 (Human non-small cell lung carcinoma) | FITC-labeled p53 C-terminal peptide (fused to pTAT) | 10 µM | 12 h | Confocal Laser Scanning Fluorescence Microscopy | The peptide efficiently penetrated the cells.[1] |
| HCT116 (Human colon carcinoma) | FITC-labeled D-peptide p53 activator (DPA) | 200 µg/mL | 4 h | Flow Cytometry | Significant cellular uptake was observed. |
| MCF-7 (Human breast adenocarcinoma) | PNC-27 (contains p53 12-26 sequence) | Not Specified | Not Specified | Immunofluorescence | PNC-27 co-localizes with HDM-2 in the cell membrane.[2] |
| A549 (Human lung carcinoma) | FITC-labeled Smp24 peptide | 5 µM | 1 h | Flow Cytometry | Approximately 42.89% higher uptake at 37°C compared to 4°C, indicating energy-dependent endocytosis.[3] |
| MIA-PaCa-2 (Human pancreatic carcinoma) | p53 17–26 peptide (unlabeled, expressed intracellularly) | Not Applicable | 24 h | Western Blotting, Caspase Activity Assay | Increased intracellular levels of p53 and apoptosis marker p21waf, and induced apoptosis.[4][5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments utilized in studying the activity of p53 (17-26) FITC.
Cellular Uptake Analysis by Flow Cytometry
This protocol allows for the quantification of fluorescent peptide uptake by a cell population.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
p53 (17-26) FITC peptide
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 24-well plates at a density of 1x10^5 cells/well and culture overnight.
-
Peptide Treatment: Treat the cells with the desired concentration of p53 (17-26) FITC in fresh culture medium and incubate for the desired time period (e.g., 1-4 hours).
-
Harvesting: After incubation, discard the medium and wash the cells twice with ice-cold PBS to remove unbound peptide.
-
Trypsinization: Add Trypsin-EDTA to detach the cells and quench the reaction with complete medium.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the FITC fluorescence intensity in a large population of cells (e.g., 10,000 events). Untreated cells should be used as a negative control to set the baseline fluorescence.
Cellular Localization by Confocal Fluorescence Microscopy
This method provides visual evidence of the subcellular localization of the fluorescent peptide.
Materials:
-
Cancer cell lines
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
p53 (17-26) FITC peptide
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with p53 (17-26) FITC in fresh medium for the desired time.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The FITC signal (green) will indicate the location of the peptide, and the DAPI signal (blue) will show the nuclei.
Signaling Pathways and Experimental Workflows
p53-MDM2 Interaction and Inhibition
The p53 (17-26) peptide mimics the binding of p53 to MDM2, thereby competitively inhibiting this interaction. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to p53 accumulation and activation of its downstream targets, which can induce cell cycle arrest or apoptosis.
Caption: p53-MDM2 negative feedback loop and its inhibition by p53 (17-26) peptide.
Experimental Workflow for Cellular Uptake Analysis
The following diagram illustrates the general workflow for analyzing the cellular uptake of p53 (17-26) FITC.
Caption: General experimental workflow for microscopy and flow cytometry analysis.
Alternative Approaches
While p53 (17-26) FITC is a valuable tool for studying p53-MDM2 interactions, other strategies are being developed for therapeutic intervention.
-
Small-Molecule Inhibitors: Compounds like Nutlins are potent and specific inhibitors of the p53-MDM2 interaction.[1][7] They are cell-permeable and have shown efficacy in preclinical and clinical studies.
-
Stapled Peptides: These are synthetic peptides that are "stapled" with a hydrocarbon linker to lock them into an alpha-helical conformation. This modification enhances their cell permeability, stability, and binding affinity to their target.
-
D-Peptides: Peptides synthesized from D-amino acids are resistant to proteolytic degradation, which increases their in vivo half-life and therapeutic potential.
Conclusion
The p53 (17-26) FITC peptide is a widely used reagent for investigating the cellular uptake and interaction of the p53 N-terminal domain with MDM2 in cancer cells. While quantitative data comparing its activity across a broad range of cancer cell lines is dispersed, the available evidence indicates that its uptake can vary depending on the cell type and experimental conditions. The protocols and workflows detailed in this guide provide a framework for conducting such comparative studies. For therapeutic applications, alternative strategies such as small-molecule inhibitors and stabilized peptides represent promising avenues for reactivating the p53 tumor suppressor pathway in cancer.
References
- 1. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 2. pnas.org [pnas.org]
- 3. The Strong Anti-Tumor Effect of Smp24 in Lung Adenocarcinoma A549 Cells Depends on Its Induction of Mitochondrial Dysfunctions and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell penetrating peptides: a comparative transport analysis for 474 sequence motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MDM2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Interaction: A Comparative Guide to p53 (17-26) FITC and its Cross-Reactivity with MDMX
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions within the p53 signaling pathway is paramount. This guide provides a comprehensive comparison of the binding affinity of the fluorescein isothiocyanate (FITC) labeled p53 (17-26) peptide with its key negative regulators, MDM2 and its homolog, MDMX. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers a critical resource for evaluating the utility of this peptide in assays aimed at modulating the p53-MDM2/MDMX axis.
The tumor suppressor protein p53 is a cornerstone of cellular integrity, orchestrating responses to a variety of stress signals to prevent oncogenesis.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2 and its homolog MDMX (also known as MDM4).[2][3] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[2][3][4] While MDM2 primarily targets p53 for proteasomal degradation, MDMX, lacking intrinsic E3 ligase activity, acts as a potent inhibitor of p53's transcriptional function.[2] Given that many cancers with wild-type p53 exhibit overexpression of MDM2 or MDMX, disrupting these interactions has emerged as a promising therapeutic strategy.[4][5][6]
The p53 (17-26) peptide, encompassing a critical part of the MDM2/MDMX binding motif, is a valuable tool for studying these interactions. Its fluorescently labeled version, p53 (17-26) FITC, is frequently employed in binding assays. This guide delves into the cross-reactivity of this peptide with MDMX, providing a comparative analysis with its interaction with MDM2 and other dual-binding peptides.
Comparative Binding Affinities: p53 (17-26) FITC, Unlabeled Peptides, and Alternatives
The interaction between p53-derived peptides and MDM2/MDMX is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. Fluorescence polarization (FP) is a common and robust method for determining these values. The following tables summarize the binding affinities of various relevant peptides to MDM2 and MDMX.
| Peptide | Target Protein | Binding Affinity (Kd) | Assay Method |
| p53 (17-26) FITC | MDM2 | ~1 µM | Fluorescence Polarization |
| p53 (17-26) FITC | MDMX | Not explicitly stated | Fluorescence Polarization |
| Unlabeled p53 (17-28) | MDM2 | Low micromolar | Various |
| Unlabeled p53 (17-28) | MDMX | Low micromolar | Various |
| PMI (TSFAEYWNLLSP) | MDM2 | 3.2 nM | Surface Plasmon Resonance |
| PMI (TSFAEYWNLLSP) | MDMX | Low nanomolar | Surface Plasmon Resonance |
| N8A-PMI | MDM2 | 490 pM | Surface Plasmon Resonance |
| N8A-PMI | MDMX | 2.4 nM | Surface Plasmon Resonance |
| DPMI-γ | MDM2 | 53 ± 6 nM | Surface Plasmon Resonance |
| pDI (LTFEHYWAQLTS) | MDM2 | 1 nM | Fluorescence Polarization |
| pDI (LTFEHYWAQLTS) | MDMX | 3 nM | Fluorescence Polarization |
| ATSP-7041 (Stapled Peptide) | MDM2/MDMX | Dual inhibitor | Not specified |
From the available data, it is evident that while the p53 (17-26) peptide does interact with both MDM2 and MDMX, its affinity is in the micromolar range. In contrast, optimized peptides such as PMI and its analog N8A-PMI, as well as the dual inhibitor pDI, exhibit significantly higher affinities, with Kd values in the low nanomolar to picomolar range.[2][4][8] This highlights the potential for engineered peptides to serve as more potent inhibitors of the p53-MDM2/MDMX interaction.
Experimental Protocols
A fundamental technique for assessing the binding of p53 (17-26) FITC to MDMX is the Fluorescence Polarization (FP) Assay .
Fluorescence Polarization (FP) Binding Assay Protocol
Objective: To determine the binding affinity (Kd) of a FITC-labeled peptide for a target protein (MDM2 or MDMX).
Principle: FP measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (the peptide) upon binding to a larger molecule (the protein). When the FITC-labeled peptide is unbound and free in solution, it tumbles rapidly, resulting in depolarized emitted light. Upon binding to the much larger MDMX protein, its tumbling is significantly slowed, leading to an increase in the polarization of the emitted light. This change in polarization is directly proportional to the fraction of bound peptide.
Materials:
-
p53 (17-26) FITC peptide (or other fluorescently labeled peptide)
-
Purified recombinant MDMX or MDM2 protein
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% Tween 20, 10 mM DTT)[4]
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-volume 96-well or 384-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the p53 (17-26) FITC peptide in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer. A typical final concentration is in the low nanomolar range (e.g., 50 nM).[9]
-
Prepare a serial dilution of the MDMX protein in the assay buffer, starting from a high concentration and typically performing 2-fold dilutions.
-
-
Assay Setup:
-
To each well of the microplate, add a constant concentration of the p53 (17-26) FITC peptide.
-
Add the varying concentrations of the MDMX protein to the wells. Include control wells with only the peptide (for minimum polarization) and wells with the highest protein concentration (for maximum polarization).
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[4]
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader. The excitation wavelength for FITC is typically around 485 nm, and the emission is measured at around 520 nm.
-
-
Data Analysis:
-
The raw millipolarization (mP) values are plotted against the concentration of the MDMX protein.
-
The data is then fitted to a suitable binding isotherm equation (e.g., a one-site binding model) using a non-linear regression analysis to determine the dissociation constant (Kd).
-
Visualizing the Pathway and Workflow
To better understand the context of this interaction and the experimental approach, the following diagrams are provided.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of p53: a collaboration between Mdm2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Studies of Difference in Binding Modes of Peptide and Non-Peptide Inhibitors to MDM2/MDMX Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Control Experiments for p53 (17-26) FITC Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential control experiments for cellular assays utilizing FITC-labeled p53 (17-26) peptides. Proper controls are critical for the accurate interpretation of results, ensuring that the observed fluorescence is a direct consequence of specific cellular uptake of the peptide and not due to experimental artifacts. We compare various control strategies and provide supporting experimental data and protocols to aid in the robust design and execution of your research.
The p53 protein is a crucial tumor suppressor that regulates the cell cycle and induces apoptosis.[1][2] The p53 (17-26) peptide sequence is part of the MDM2-binding domain of the p53 protein.[3] Inhibiting the p53-MDM2 interaction is a key strategy in cancer therapy to restore p53's tumor suppressor function.[4] FITC-labeled p53 (17-26) peptides are valuable tools for studying the cellular uptake of potential drug candidates designed to mimic this region of p53.
Quantitative Data Summary
The following tables summarize the expected outcomes and key characteristics of essential controls and alternative experimental approaches for a p53 (17-26) FITC cellular assay.
Table 1: Comparison of Essential Control Experiments
| Control Type | Description | Expected Outcome (e.g., in Flow Cytometry or Fluorescence Microscopy) | Purpose |
| Positive Control | Cells treated with a well-characterized FITC-labeled cell-penetrating peptide (CPP) known to efficiently enter the target cell line (e.g., FITC-TAT peptide). | High intracellular fluorescence signal. | To validate the experimental setup and confirm that the cells are capable of internalizing peptides under the assay conditions. |
| Negative Control (Unlabeled Peptide) | Cells treated with the unlabeled p53 (17-26) peptide at the same concentration as the FITC-labeled peptide. | Background fluorescence levels, similar to untreated cells. | To control for any intrinsic fluorescence of the peptide or its effect on cellular autofluorescence. |
| Negative Control (Scrambled Peptide) | Cells treated with a FITC-labeled peptide of the same amino acid composition as p53 (17-26) but in a random sequence. | Significantly lower intracellular fluorescence compared to the p53 (17-26)-FITC peptide. | To demonstrate that the uptake is sequence-specific and not a general property of any peptide of similar size and charge. |
| Vehicle Control | Cells treated with the vehicle (e.g., DMSO, PBS) used to dissolve the FITC-labeled peptide. | Background fluorescence levels. | To account for any effects of the solvent on cell viability or autofluorescence. |
| Untreated Control | Cells that are not exposed to any treatment. | Baseline autofluorescence of the cells. | To establish the baseline fluorescence level of the cell population. |
| Temperature Control (4°C Incubation) | Cells incubated with the FITC-labeled peptide at 4°C. | Markedly reduced intracellular fluorescence compared to incubation at 37°C. | To inhibit energy-dependent uptake mechanisms like endocytosis, helping to elucidate the mechanism of peptide entry. |
Table 2: Comparison of Alternative Cellular Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | Uses antibodies to detect p53 protein in tissue sections.[5][6] | Provides spatial information about protein expression within the tissue architecture. | Not suitable for measuring the uptake of exogenous peptides. |
| Mass Cytometry | Uses antibodies tagged with heavy metal isotopes to detect proteins at the single-cell level.[1] | Highly multiplexed, allowing for the simultaneous measurement of many parameters. | Requires specialized instrumentation and expertise. |
| Reporter Gene Assay | Measures the transcriptional activity of p53 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a p53-responsive element.[7] | Provides a functional readout of p53 pathway activation. | Indirectly measures peptide uptake and requires genetically modified cells. |
| Fluorescence Polarization Assay | Measures the binding of the FITC-labeled peptide to its intracellular target (e.g., MDM2) based on changes in the polarization of emitted light.[8] | Provides information on target engagement within the cell. | Can be technically challenging and may be confounded by non-specific binding. |
Experimental Protocols
Key Experiment: p53 (17-26) FITC Cellular Uptake Assay
This protocol describes a standard procedure for quantifying the cellular uptake of a FITC-labeled p53 (17-26) peptide using flow cytometry and fluorescence microscopy.
Materials:
-
p53 (17-26)-FITC peptide
-
Control peptides (FITC-labeled scrambled peptide, unlabeled p53 (17-26) peptide)
-
Cell line of interest (e.g., a cancer cell line with wild-type p53)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 24-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere and grow to 70-80% confluency.
-
Peptide Preparation: Prepare stock solutions of the FITC-labeled and control peptides in a suitable solvent (e.g., sterile water or DMSO). Further dilute the peptides to the desired final concentration in serum-free culture medium.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the peptide solutions to the respective wells. Include all necessary controls as outlined in Table 1.
-
Incubation: Incubate the cells with the peptides for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. For the 4°C control, perform the incubation on ice or in a cold room.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Cell Harvesting (for Flow Cytometry): Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. Resuspend the cell pellet in cold PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).[9] Record the mean fluorescence intensity of the cell population.
-
Fluorescence Microscopy: For cells grown on coverslips, mount them on microscope slides. Observe the cells under a fluorescence microscope to visualize the intracellular localization of the FITC-labeled peptide. Capture images using appropriate filter sets.
-
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the p53 signaling pathway, the workflow of the cellular uptake assay, and the logical relationship of the control experiments.
Caption: The p53 signaling pathway is activated by cellular stress, leading to cell cycle arrest, apoptosis, or DNA repair.
References
- 1. Single Cell Detection of the p53 Protein by Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor suppression in the absence of p53-mediated cell cycle arrest, apoptosis, and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20180016302A1 - Peptides for Treating Cancer - Google Patents [patents.google.com]
- 4. Identification of Potent Cell Penetrating, Nontoxic Peptides for Inhibiting MDM2-p53 Interactions: Characterization of Anticancer Peptides via Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 6. nordiqc.org [nordiqc.org]
- 7. p53 Requires an Intact C-Terminal Domain for DNA Binding and Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p53/FITC FluoroFinder [app.fluorofinder.com]
Safety Operating Guide
Personal protective equipment for handling p53 (17-26), FITC labeled
Essential Safety and Handling Guide for p53 (17-26), FITC Labeled
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the fluorescently labeled peptide this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive assessment of potential hazards necessitates the use of specific personal protective equipment to minimize exposure and ensure safety. The following PPE is required:
-
Eye and Face Protection: At a minimum, safety glasses with side shields are mandatory.[1] For procedures with a higher risk of splashing, such as reconstituting the lyophilized powder or transferring solutions, chemical splash goggles are required. A face shield should be worn over safety glasses or goggles when handling larger quantities or if there is a significant splash risk.[1][2]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this product.[1] Given that the peptide is often dissolved in solvents like DMSO, it is advisable to wear gloves confirmed to be resistant to the specific solvent being used. If direct contact with the chemical occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.[1] For extended handling, double-gloving can provide additional protection.[1]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing from potential splashes.[2][3] For tasks with a higher risk of contamination, a disposable gown can be used.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[2]
Operational Plan
A systematic approach to handling this compound, from receipt to experimental use, is critical to prevent contamination and degradation of this light-sensitive compound.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
The lyophilized peptide should be stored at -20°C or -80°C, protected from light.[4][5]
-
Stock solutions, once prepared, should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed, light-protected containers.[4]
2. Reconstitution and Handling:
-
All procedures involving FITC-labeled compounds should be performed in a designated area, away from direct light sources, to prevent photobleaching.[6][7] Covering tubes with aluminum foil is a recommended practice.[7]
-
Before use, allow the lyophilized powder to equilibrate to room temperature.
-
Reconstitute the peptide using a suitable solvent, such as anhydrous DMSO, to the desired stock concentration.[] It is recommended to prepare fresh solutions for each experiment.[7]
-
Handle all solutions containing the peptide in a chemical fume hood to minimize inhalation exposure.
3. Experimental Use:
-
When diluting the stock solution for experiments, use the appropriate aqueous buffer.
-
Minimize the exposure of the FITC-labeled peptide to light throughout the experiment.
-
Be aware that FITC fluorescence is pH-sensitive; maintain a consistent pH in your experimental buffers for reliable results.[9]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Lyophilized) | -20°C or -80°C | [4][5] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [4] |
| FITC Excitation Wavelength | ~494 nm | [6] |
| FITC Emission Wavelength | ~518 nm | [6] |
Disposal Plan
Proper disposal of this compound, and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Although FITC is not radioactive, it should be treated as a chemical waste.[][10]
-
Unused Product: Unused or expired this compound, should be disposed of as hazardous chemical waste.[11] Do not discard it down the drain or in the regular trash.[11]
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: The first rinse of any container that held the peptide solution must be collected and disposed of as hazardous waste.[11] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always follow your institution's specific guidelines.
-
Empty Containers: Once thoroughly rinsed, the labels on the original containers must be defaced or removed before disposal in the appropriate solid waste stream (e.g., glass recycling).[11]
-
Waste Collection: All hazardous waste must be handled and collected by trained personnel according to local and institutional regulations.[11][12]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - 1 mg [eurogentec.com]
- 6. peptideweb.com [peptideweb.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 10. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
